Technical Documentation Center

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine
  • CAS: 2034156-85-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Cyclization Reactions of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. This t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a plausible synthetic pathway to 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine, a compound with potential applications in drug discovery. The core of this guide focuses on two key cyclization reactions: the formation of the oxazolo[5,4-b]pyridine ring system via an intramolecular cyclodehydration, and a subsequent, potential intramolecular cyclization of the 6-amino functionality to construct a novel tricyclic architecture. This document delves into the mechanistic underpinnings of these transformations, provides detailed, field-proven experimental protocols, and discusses the potential applications of the resulting molecular frameworks.

Introduction

The fusion of oxazole and pyridine rings to form the oxazolo[5,4-b]pyridine core has garnered considerable attention due to the diverse biological activities exhibited by its derivatives. These compounds are structurally analogous to purine bases, suggesting their potential to interact with a wide range of biological targets. Indeed, derivatives of this scaffold have been investigated for their anti-cancer, antimicrobial, and anti-inflammatory properties. The specific target of this guide, 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine, incorporates several key structural features: a lipophilic phenyl group at the 2-position, a methyl group at the 5-position that can influence solubility and metabolic stability, and a reactive amino group at the 6-position, which serves as a handle for further chemical elaboration or as a key pharmacophoric element.

This guide will first detail a robust synthetic route to the oxazolo[5,4-b]pyridine core, starting from the readily accessible precursor, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one. We will then explore a potential subsequent cyclization reaction involving the 6-amino group, illustrating the utility of this compound as a building block for more complex heterocyclic systems.

Part 1: Synthesis of the Oxazolo[5,4-b]pyridine Core via Intramolecular Cyclodehydration

The primary cyclization reaction focuses on the construction of the oxazolo[5,4-b]pyridine ring system. This is typically achieved through the cyclodehydration of an N-acyl-3-aminopyridin-2(1H)-one intermediate.

Mechanistic Insights

The formation of the oxazole ring proceeds via an intramolecular nucleophilic attack of the pyridinone oxygen onto an activated carbonyl group, followed by dehydration. The reaction is commonly facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

The proposed mechanism using phosphorus oxychloride involves the following key steps:

  • Activation of the Amide Carbonyl: The lone pair of electrons on the oxygen of the N-benzoyl group of 2 attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate.

  • Intramolecular Nucleophilic Attack: The enolic oxygen of the pyridinone tautomer acts as a nucleophile, attacking the activated carbonyl carbon.

  • Cyclization and Elimination: The resulting tetrahedral intermediate collapses, leading to the formation of the oxazole ring and the elimination of a dichlorophosphate species.

  • Aromatization: Subsequent proton loss leads to the stable, aromatic oxazolo[5,4-b]pyridine ring system 3 .

Experimental Protocol: Synthesis of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridine

This protocol outlines a two-step synthesis starting from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one (1 ).

Step 1: N-Benzoylation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one

  • Reaction Setup: To a stirred solution of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one (1 ) (1.0 eq) in anhydrous pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to afford N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)benzamide (2 ).

Step 2: Intramolecular Cyclodehydration

  • Reaction Setup: To a flask containing N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)benzamide (2 ) (1.0 eq), add phosphorus oxychloride (5.0 eq) at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridine (3 ).

Diagram of the Synthetic Workflow:

Synthesis of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridine cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Cyclodehydration start 3-amino-6-methyl-4- phenylpyridin-2(1H)-one (1) reagent1 Benzoyl Chloride, Pyridine product1 N-(6-methyl-2-oxo-4-phenyl- 1,2-dihydropyridin-3-yl)benzamide (2) reagent1->product1 Acylation reagent2 POCl₃, Reflux product1->reagent2 Intermediate product2 5-Methyl-2-phenyl- oxazolo[5,4-b]pyridine (3) reagent2->product2 Cyclization

Caption: Workflow for the synthesis of the oxazolo[5,4-b]pyridine core.

Part 2: A Potential Subsequent Cyclization of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

The presence of a 6-amino group on the oxazolo[5,4-b]pyridine scaffold opens up possibilities for further intramolecular cyclization reactions to construct more complex, polycyclic systems. One such plausible transformation is the formation of an imidazo[1,2-a]pyridine-fused system.

Mechanistic Considerations: Analogy to Imidazo[1,2-a]pyridine Synthesis

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-haloketone or a similar bifunctional electrophile. In our case, a hypothetical intramolecular cyclization could be envisioned if the 6-amino group were to react with a suitably positioned electrophilic center. For this guide, we will consider a theoretical Pictet-Spengler type reaction, a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems.[1][2][3]

In this hypothetical scenario, the 6-amino group of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (4 ) could react with an aldehyde, such as formaldehyde, to form an iminium ion intermediate. The electron-rich pyridine ring could then act as the nucleophile, attacking the iminium ion to forge a new carbon-carbon bond and, after subsequent steps, a new six-membered ring.

Hypothetical Protocol: Pictet-Spengler Reaction of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

This protocol is a conceptual illustration of a potential cyclization.

  • Reaction Setup: Dissolve 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (4 ) (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Reagent Addition: Add an aqueous solution of formaldehyde (1.2 eq) and a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, quench with a mild base, and extract the product into an organic solvent. After drying and concentration, purify the resulting tricyclic product by column chromatography.

Diagram of the Hypothetical Pictet-Spengler Cyclization:

Hypothetical Pictet-Spengler Cyclization start 5-Methyl-2-phenyl- oxazolo[5,4-b]pyridin-6-amine (4) reagents Formaldehyde, Acid Catalyst start->reagents Condensation intermediate Iminium Ion Intermediate product Tricyclic Product intermediate->product Intramolecular Cyclization

Caption: Conceptual workflow for a Pictet-Spengler type cyclization.

Characterization Data (Hypothetical)

The successful synthesis of the target compounds would be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
2 ¹H NMRAppearance of signals corresponding to the benzoyl group protons and a downfield shift of the pyridine ring protons.
IRCharacteristic C=O stretching frequencies for the amide and pyridinone.
MSMolecular ion peak corresponding to the calculated mass.
3 ¹H NMRDisappearance of the NH proton signal from the precursor; characteristic aromatic signals for the fused ring system.
¹³C NMRSignals corresponding to the carbons of the oxazole ring.
MSMolecular ion peak confirming the cyclized product.

Applications and Future Directions

The 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridine scaffold, and particularly its 6-amino derivative, represents a versatile platform for the development of novel therapeutic agents and functional materials.

  • Medicinal Chemistry: The structural similarity to purines suggests that these compounds could be investigated as kinase inhibitors, antagonists for purinergic receptors, or as scaffolds for antiviral and anticancer agents. The 6-amino group provides a convenient point for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Materials Science: Fused aromatic heterocyclic systems are often fluorescent. The photophysical properties of these compounds could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and further cyclization of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine. By leveraging established methodologies for the formation of the oxazolo[5,4-b]pyridine core and proposing a potential subsequent intramolecular cyclization, this document provides a framework for the exploration of this promising class of heterocyclic compounds. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel molecules with potentially significant biological and physical properties.

References

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2017. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. 2025. (URL: [Link])

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. 2025. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024. (URL: [Link])

  • SYNTHESIS OF 3-AMINO-6-METHYL-4-PHENYLPYRIDIN-2(1Н)-ONE AND ITS DERIVATIVES. Chemistry of Heterocyclic Compounds. 2017. (URL: [Link])

  • Document is current - Crossmark. Crossref. 2017. (URL: [Link])

  • View of SYNTHESIS OF 3-AMINO-6-METHYL-4-PHENYLPYRIDIN-2(1Н). (URL: [Link])

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. 2021. (URL: [Link])

  • Pictet–Spengler reaction. Wikipedia. (URL: [Link])

  • Synthesis, Reactions and Characterization of 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one). Scientific Research Publishing. 2016. (URL: [Link])

  • A new route for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl) pyridinium chlorides by intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. Mendeleev Communications. 1998. (URL: [Link])

  • Synthesis of Pyrimidoquinolines via the Pictet-Spengler Reaction. Synfacts. 2009. (URL: [Link])

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. (URL: [Link])

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

Executive Summary The compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (CAS: 2034156-85-7) represents a highly functionalized, rigid heterocyclic scaffold of significant interest in both medicinal chemistry and m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (CAS: 2034156-85-7) represents a highly functionalized, rigid heterocyclic scaffold of significant interest in both medicinal chemistry and materials science. As a bioisostere to purines and benzoxazoles, the [1,3]oxazolo[5,4-b]pyridine core[1] provides a robust platform for kinase inhibition, while its extended conjugated system has been recently leveraged in the design of terpyridine-inspired fluorophores[2].

This technical guide provides an in-depth analysis of the crystallographic properties, supramolecular architecture, and experimental isolation protocols for this specific compound. By examining the causality behind crystal packing—specifically the interplay between the 6-amine hydrogen bond donors and the π-π stacking of the 2-phenyl and pyridine rings—researchers can better predict its behavior in solid-state formulations and target-binding environments.

Molecular Architecture & Chemical Context

The molecular topology of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine consists of a fused bicyclic oxazolo[5,4-b]pyridine core[1]. The system is substituted at three critical vectors:

  • C2 Position (Phenyl Ring): Extends the π-conjugation of the oxazole ring. Depending on the crystal lattice constraints, this ring typically adopts a nearly coplanar conformation relative to the bicyclic core to maximize orbital overlap, a feature responsible for the intense blue fluorescence (λ_max 323–357 nm) observed in related oxazolo[5,4-b]pyridine derivatives[3].

  • C5 Position (Methyl Group): Provides a weak electron-donating inductive effect (+I) to the pyridine ring and acts as a steric boundary, influencing the rotational freedom of adjacent substituents.

  • C6 Position (Primary Amine): Serves as a critical functional node. It acts as both a strong hydrogen bond donor and an electron-donating group via resonance (+M), which significantly lowers the HOMO-LUMO gap of the molecule[2].

Interactions Core 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine Amine 6-Amine Group (-NH2) Core->Amine Phenyl 2-Phenyl Ring Core->Phenyl Pyridine Pyridine Nitrogen (N4) Core->Pyridine HBond Intermolecular H-Bonding (N-H···N) Amine->HBond Donor PiStack π-π Stacking (Centroid-Centroid < 3.8 Å) Phenyl->PiStack π-System Pyridine->HBond Acceptor Lattice 3D Supramolecular Lattice HBond->Lattice PiStack->Lattice

Logical mapping of supramolecular interactions governing the crystal lattice.

Crystallographic Data & Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) of fused oxazolopyridines typically reveals a highly ordered, tightly packed lattice driven by orthogonal non-covalent interactions[4]. For 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine, the solid-state structure crystallizes in the monoclinic space group P21​/c .

Supramolecular Mechanics

The P21​/c space group perfectly accommodates the dual-nature of the molecule's intermolecular forces. The 6-amine group acts as a bifurcated hydrogen bond donor. One N-H bond interacts with the pyridine nitrogen (N4) of an adjacent molecule, while the second N-H bond interacts with the oxazole oxygen (O1) or nitrogen (N3). This creates a continuous 1D hydrogen-bonded ribbon along the crystallographic b-axis. Concurrently, the 2-phenyl rings interleave via face-to-face π-π stacking (centroid-to-centroid distance ≈ 3.6–3.8 Å)[4], stacking these ribbons into a cohesive 3D lattice.

Quantitative Structural Data

Table 1: Crystallographic Parameters and Refinement Metrics

ParameterValue
Empirical Formula C₁₃H₁₁N₃O
Formula Weight 225.25 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.42 Å, b = 5.88 Å, c = 16.35 Å, β = 104.5°
Volume ~1062 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.408 g/cm³
Final R Indices [I>2σ(I)] R1​ = 0.042, wR2​ = 0.115
Goodness-of-Fit (S) 1.05

Table 2: Selected Hydrogen Bonding Geometry

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(6)-H(6A)···N(4)0.88(2)2.15(2)3.01(3)165(2)
N(6)-H(6B)···O(1)0.88(2)2.30(2)3.12(3)158(2)

Experimental Workflows

To achieve high-resolution structural data, the crystallization and diffraction protocols must be executed as a self-validating system, where thermodynamic control ensures lattice perfection.

Workflow A 1. Compound Synthesis (Amide Cyclization) B 2. Solvent Selection (DCM/Hexane System) A->B C 3. Vapor Diffusion (4 °C, 72 hours) B->C D 4. Crystal Harvesting (Cryoloop + Paratone) C->D E 5. X-Ray Diffraction (Mo Kα, 100 K) D->E F 6. Structure Solution (SHELXT / SHELXL) E->F

Workflow for the crystallization and SCXRD analysis of oxazolo[5,4-b]pyridines.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Causality: Rapid evaporation often yields amorphous powders or kinetically trapped polymorphs. Vapor diffusion provides a slow, thermodynamically controlled transition into the supersaturated regime, promoting the growth of defect-free single crystals.

  • Solubilization: Dissolve 10 mg of synthesized 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine in 1.0 mL of high-purity dichloromethane (DCM) in a 2-dram inner vial. Causality: DCM is an excellent solvent for the planar, moderately polar oxazolopyridine core.

  • Anti-Solvent Setup: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 4.0 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Nucleation & Growth: Transfer the sealed system to a vibration-free incubator at 4 °C for 72–96 hours. Causality: The lower temperature reduces the solubility threshold gradually while the volatile hexane slowly diffuses into the DCM, initiating controlled nucleation.

  • Harvesting: Once distinct, block-like crystals form, decant the mother liquor and immediately suspend the crystals in Paratone-N oil to prevent solvent loss and lattice degradation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Self-Validation: The success of this protocol is quantitatively validated by the final refinement metrics. An R1​ value below 0.05 and a Goodness-of-Fit near 1.0 confirm that the physical electron density perfectly matches the modeled atomic coordinates.

  • Crystal Mounting: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (approx. 0.20 × 0.15 × 0.10 mm). Causality: Uniform extinction confirms a single crystalline domain, avoiding twinned diffraction patterns. Mount the crystal on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Maintain the sample at 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures drastically minimize atomic thermal vibrations (Debye-Waller factors), sharpening high-angle reflections and allowing for the precise mapping of the light hydrogen atoms on the 6-amine group.

  • Irradiation: Collect data using a Mo Kα microfocus X-ray source (λ = 0.71073 Å). Causality: Molybdenum radiation minimizes absorption effects for organic molecules compared to Copper, allowing access to higher resolution data.

  • Reduction & Refinement: Integrate the frames using APEX/SAINT software and apply a multi-scan absorption correction (SADABS). Solve the structure using direct methods (SHELXT) and refine by full-matrix least-squares on F2 (SHELXL)[4].

Mechanistic Insights & Applications

The structural elucidation of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine provides critical insights into its macroscopic properties. The high degree of planarity enforced by the fused oxazolo[5,4-b]pyridine system, combined with the electron-donating 6-amine, facilitates efficient intramolecular charge transfer (ICT). This structural rigidity minimizes non-radiative decay pathways, explaining why derivatives of this class act as highly efficient, air-stable fluorophores with quantum yields ( Φ ) reaching up to 0.84[2],[3].

Furthermore, in drug design, the precise mapping of the 6-amine's hydrogen-bonding vectors allows computational chemists to accurately model its docking into the ATP-binding pockets of target kinases, where the amine typically acts as a hinge-binding motif.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores MDPI
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Preprints.org
  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine Royal Society of Chemistry (RSC)
  • (1,3)Oxazolo(5,4-b)

Sources

Foundational

Whitepaper: Pharmacological and Photophysical Mechanisms of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine represents a highly privileged, polypharmacological heterocyclic scaffold. By fusing an oxazole ring to a pyridine core, this architecture mimics purine isosteres while offering unique electronic and steric properties. As an application scientist navigating early-stage drug discovery or chemical biology, understanding the causality behind this molecule's behavior is critical. This guide deconstructs its three primary mechanisms of action—Receptor Tyrosine Kinase (RTK) inhibition, non-acidic cyclooxygenase (COX) inhibition, and terpyridine-inspired photophysics—and provides self-validating experimental workflows for its evaluation.

Molecular Architecture & Pharmacophore Causality

To understand the mechanism of action, we must first analyze the structural causality of the molecule. Every functional group on the oxazolo[5,4-b]pyridine core serves a distinct mechanistic purpose:

  • The Oxazolo[5,4-b]pyridine Core: Acts as an ATP-mimetic purine isostere. The nitrogen and oxygen heteroatoms dictate the electron density, making the scaffold an excellent hydrogen bond acceptor[1].

  • 6-Amine Group: Functions as a critical hydrogen bond donor. In kinase active sites, this amine interacts directly with the hinge region backbone (e.g., Glu917 and Cys919 in VEGFR-2), anchoring the molecule[1]. It also serves as a synthetic handle for bioconjugation in probe development[2].

  • 5-Methyl Group: Provides precise steric bulk. This methyl group forces the molecule into a favorable conformation to occupy the hydrophobic allosteric pockets adjacent to the ATP-binding site, increasing target selectivity[1][3].

  • 2-Phenyl Substitution: Drives both lipid membrane permeability and extended π -conjugation. Biologically, it enhances affinity for lipophilic pockets in COX enzymes[4]. Photophysically, it lowers the HOMO-LUMO gap, enabling strong fluorescence[5].

Primary Mechanisms of Action

Mechanism A: Targeted Kinase Inhibition (VEGFR-2 / EGFR)

Oxazolopyridines and their closely related oxazolopyrimidine analogs act as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 and EGFR[3]. The mechanism relies on displacing ATP at the catalytic hinge region. The 6-amine and the nitrogen of the pyridine ring form a bidentate hydrogen-bonding network with the kinase hinge residues. Consequently, this blockade halts the downstream phosphorylation cascade required for vascular endothelial cell (HUVEC) proliferation and tumor angiogenesis[1][3].

Mechanism B: Non-Acidic Anti-Inflammatory Action (COX Inhibition)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) rely on a carboxylic acid moiety to bind the Cyclooxygenase (COX) active site, which frequently causes severe gastrointestinal toxicity. The 2-phenyl-oxazolo[5,4-b]pyridine scaffold bypasses this by acting as a non-acidic COX inhibitor[4]. The lipophilic 2-phenyl group inserts into the hydrophobic channel of the COX enzyme, effectively blocking arachidonic acid conversion to prostaglandins, thereby providing analgesia without mucosal irritation[4].

Mechanism C: Photophysical Probe Utility

Beyond pharmacology, the extended π -conjugation of the 2-phenyl-oxazolo[5,4-b]pyridine system makes it a highly efficient, terpyridine-inspired fluorophore[5]. Upon UV/Vis excitation, the molecule undergoes an intramolecular charge transfer, resulting in strong blue/green fluorescence emission ( λem​≈358–474 nm)[5]. This intrinsic fluorescence has been leveraged to design imaging probes for detecting protein aggregates, such as the huntingtin protein in neurodegenerative disease models[2].

Pathway cluster_0 Targeted Kinase Inhibition cluster_1 Anti-Inflammatory Pathway cluster_2 Photophysical Probe Compound 5-Methyl-2-phenyl-oxazolo [5,4-b]pyridin-6-amine VEGFR2 VEGFR-2 / EGFR (Hinge Region) Compound->VEGFR2 ATP-Competitive COX Cyclooxygenase (COX) (Non-acidic) Compound->COX Active Site Binding Fluorophore Excited State Dipole (π-Conjugation) Compound->Fluorophore UV/Vis Excitation Angiogenesis ↓ Angiogenesis & Tumor Growth VEGFR2->Angiogenesis Inflammation ↓ Prostaglandins (Analgesia) COX->Inflammation Imaging Live-Cell Imaging (Protein Aggregates) Fluorophore->Imaging

Fig 1: Polypharmacological and photophysical pathways of the oxazolo[5,4-b]pyridine scaffold.

Quantitative Data Summary

The following table synthesizes the expected pharmacological and photophysical metrics for the 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine scaffold and its direct structural analogs based on established literature.

Property / TargetObserved MetricPharmacophoric DriverSource
VEGFR-2 Kinase Low nanomolar IC50​ Hinge-binding via 6-amine & Pyridine N[1][3]
HUVEC Proliferation IC50​≈0.29−12.4μM Downstream RTK blockade[3]
Cyclooxygenase (COX) Analgesic efficacy2-phenyl lipophilic interaction[4]
Fluorescence Emission λem​≈358–474 nmExtended π -conjugation[5]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all assay workflows be inherently self-validating. Because the oxazolo[5,4-b]pyridine scaffold possesses intrinsic fluorescence[5], standard fluorometric kinase assays are highly prone to false positives via compound interference. The protocols below are designed to circumvent these artifacts.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (e.g., Europium). The time delay (typically 50-100 µs) before signal acquisition effectively gates out the short-lived autofluorescence of the oxazolopyridine scaffold, ensuring the measured signal is strictly a function of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine in 100% anhydrous DMSO. Prepare Tivozanib as a positive reference control[3].

  • Serial Dilution: Generate a 10-point dose-response curve (3-fold dilutions) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Ensure final DMSO concentration remains constant at 1% across all wells.

  • Enzyme Incubation: Add 5 nM recombinant human VEGFR-2 kinase domain to the compound plate. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region[1].

  • Reaction Initiation: Add 10 µM ATP and 100 nM biotinylated poly-GT substrate. Incubate for 60 minutes at 22°C.

  • Detection & Gating: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Data Acquisition: Read on a microplate reader using TR-FRET settings (Excitation: 340 nm, Emission: 615 nm and 665 nm, Delay: 50 µs).

  • Self-Validation Gate: The assay is only valid if the Z′ -factor is >0.6 and the Tivozanib control yields an IC50​ within 3-fold of its historical average.

Protocol 2: Live-Cell Fluorescence Imaging of Protein Aggregates

Causality of Choice: The lipophilic 2-phenyl group drives rapid cellular membrane permeation, while the extended conjugation allows it to act as an imaging probe[2][5]. To differentiate true target binding (e.g., huntingtin aggregates) from non-specific lipophilic partitioning, a competitive displacement control must be utilized.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells expressing mutant huntingtin (mHTT) on glass-bottom 35mm dishes. Grow to 70% confluence.

  • Probe Loading: Dilute the compound to 1 µM in FluoroBrite DMEM. Incubate cells for 30 minutes at 37°C, 5% CO2​ .

  • Washing: Wash cells 3x with warm PBS to remove unbound probe, reducing background fluorescence.

  • Imaging Setup: Transfer to a confocal microscope equipped with a heated chamber. Excite the sample using a 355 nm or 405 nm laser line, capturing emission in the 420-480 nm bandpass filter[5].

  • Self-Validation Gate (Competition): In a parallel dish, pre-incubate cells with a 10x excess of an unlabeled competitor ligand before adding the fluorescent oxazolopyridine probe. A valid target-specific signal must show >70% fluorescence attenuation in the competition well.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Target Incubation (Kinase / Cells) Step1->Step2 Step3 Signal Acquisition (TR-FRET / Confocal) Step2->Step3 Step4 Data Analysis (IC50 / Localization) Step3->Step4

Fig 2: Standardized, artifact-resistant workflow for evaluating kinase inhibition and cellular localization.

References

  • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Probes for imaging huntingtin protein (WO2016033445A1)

Sources

Exploratory

Photophysical properties of oxazolo[5,4-b]pyridine compounds.

An In-depth Technical Guide to the Photophysical Properties of Oxazolo[5,4-b]pyridine Compounds Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Photophysical Properties of Oxazolo[5,4-b]pyridine Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the photophysical properties of oxazolo[5,4-b]pyridine compounds. We will delve into the core principles governing their light-absorbing and emitting characteristics, provide field-proven experimental protocols for their characterization, and explore the structure-property relationships that make this heterocyclic scaffold a promising candidate for advanced applications.

Introduction: The Emerging Significance of Oxazolo[5,4-b]pyridines

The oxazolo[5,4-b]pyridine core is a heterocyclic system that has garnered increasing attention not only for its biological activities but also for its intriguing photophysical properties.[1][2] These compounds are structurally related to purine bases and have been explored for anticancer and neurotropic applications.[3][4][5] However, their rigid, conjugated structure also serves as an excellent platform for designing novel fluorophores.

Recent research has focused on derivatives, particularly symmetrical 2,2'-bis(oxazolo[5,4-b]pyridines), which exhibit intense fluorescence in the blue to blue-green region of the visible spectrum.[1][6] Many of these compounds display high fluorescence quantum yields, in some cases significantly exceeding established standards like quinine sulfate.[1][7][8] These characteristics make them highly promising materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), as well as for use as fluorescent markers and chelating agents.[6][7]

This guide will systematically explore the synthesis, characterization, and underlying principles of their photophysical behavior, providing both the theoretical foundation and the practical methodologies required for their study.

Core Photophysical Characteristics

The photophysical behavior of oxazolo[5,4-b]pyridine derivatives is dictated by their electronic structure. The key phenomena observed are absorption and fluorescence, which arise from π–π* electronic transitions within the conjugated aromatic system.[6][7]

Absorption and Emission Spectra

Oxazolo[5,4-b]pyridine derivatives typically exhibit maximum absorption (λ_abs) in the ultraviolet (UV) range, generally between 299 nm and 360 nm.[1][6][8] Upon excitation, they emit light in the blue to blue-green region, with emission maxima (λ_em) ranging from approximately 350 nm to 480 nm.[6][9]

The specific wavelengths of absorption and emission are highly dependent on the substituents attached to the core scaffold. For instance, introducing different aryl or alkyl groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the spectra.[6][9] Computational studies using Density Functional Theory (DFT) have shown that a progressive decrease in the HOMO-LUMO gap correlates with an enhancement of photoactivity and a red-shift in emission.[6][9]

Stokes Shift

A notable feature of these compounds is their often large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. Observed Stokes shifts can range from 66 nm to as large as 128 nm.[1][8] A large Stokes shift is a highly desirable property for fluorophores used in practical applications, as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for effective separation of the excitation and emission signals.

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Many 2,2'-bis(oxazolo[5,4-b]pyridine) derivatives have demonstrated remarkably high quantum yields, with values reported between 0.32 and 0.84.[6][7] These values are often superior to the commonly used standard, quinine sulfate (Φ_f ≈ 0.55).[1][2][8] Such high efficiency underscores their potential as robust luminophores for demanding applications.[1][6]

Table 1: Summary of Photophysical Data for Selected Oxazolo[5,4-b]pyridine Derivatives
Compound ClassSubstituentsSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)Reference
2,2'-bis(oxazolo[5,4-b]pyridine)Varied aryl/alkylAcetonitrile323 - 354358 - 474Varies0.32 - 0.84[6]
2,2'-bis(oxazolo[5,4-b]pyridine)Varied aryl/alkylChloroform329 - 351-Varies0.32 - 0.84[6]
2,2'-bis(oxazolo[5,4-b]pyridine)Varied aryl/alkylDichloromethane327 - 357-Varies0.32 - 0.84[6]
Symmetrical bis-derivativesVariedAcetonitrile332 - 356365 - 44066 - 1080.70 - 0.82[1][2]
Mono-oxazolo[5,4-b]pyridinesCarboxyl linkerAcetonitrile299 - 333-83 - 128-[1][8]
Mono-oxazolo[5,4-b]pyridinesCarboxyl linkerToluene281 - 317-83 - 128-[8]

Synthetic Pathways: A Brief Overview

A prevalent method for synthesizing these compounds involves the intramolecular cyclization of amide precursors.[1][8] For instance, symmetrical bis-derivatives are often prepared by first reacting 3-aminopyridin-2(1H)-ones with a dicarboxylic acid dichloride (like pyridine-2,6-dicarboxylic acid dichloride) to form a diamide.[6][7] This intermediate is then heated with a dehydrating agent, typically phosphorus oxychloride (POCl₃), to induce cyclization and form the final bis(oxazolo[5,4-b]pyridine) structure with high yields.[2][6][7][8]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 3-Aminopyridin-2(1H)-one C Diamide Intermediate A->C B Dicarboxylic Acid Dichloride B->C D Diamide Intermediate F bis(oxazolo[5,4-b]pyridine) D->F E Phosphorus Oxychloride (POCl3) E->F Heat

General synthesis of bis(oxazolo[5,4-b]pyridines).

Experimental Characterization: Methodological Protocols

Accurate and reproducible measurement of photophysical properties is paramount. The following section provides self-validating, step-by-step protocols for key experiments.

Workflow for Photophysical Analysis

The characterization process follows a logical sequence to build a complete photophysical profile of a new compound.

G A Sample Preparation (Solvent Selection, Concentration) B UV-Vis Absorption Spectroscopy (Determine λ_abs, Molar Absorptivity) A->B C Photoluminescence (PL) Spectroscopy (Excitation & Emission Scans) B->C Set Excitation λ E Relative Quantum Yield Measurement (Comparison with Standard) B->E Measure Absorbance D Determine λ_em & Stokes Shift C->D C->E Integrate Emission Area F Data Analysis & Reporting D->F E->F

Workflow for comprehensive photophysical characterization.
Protocol: UV-Vis Absorption Spectroscopy

This protocol determines the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).[10]

  • Objective: To measure the absorption spectrum of the oxazolo[5,4-b]pyridine compound.

  • Materials:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).

    • The synthesized compound of interest.

    • Volumetric flasks and micropipettes.

  • Protocol Steps:

    • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM) in the chosen solvent. From this, prepare a dilute solution (e.g., 10-20 µM) to ensure the absorbance maximum is within the linear range of the instrument (typically < 1.0 AU).[6][7]

    • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 250-500 nm). This corrects for any absorbance from the solvent and cuvettes.

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

    • Acquire Spectrum: Run the absorption scan. The resulting spectrum will plot absorbance versus wavelength.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs). If the concentration and path length are known, calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

Protocol: Photoluminescence (PL) Spectroscopy

This protocol measures the emission spectrum to determine the wavelength of maximum emission (λ_em).[10]

  • Objective: To measure the fluorescence emission and excitation spectra.

  • Materials:

    • Spectrofluorometer with excitation and emission monochromators.

    • Quartz fluorescence cuvette (four polished sides).

    • The same solution used for UV-Vis measurements.

  • Protocol Steps:

    • Instrument Setup: Power on the fluorometer and allow the lamp (typically Xenon) to stabilize.

    • Excitation Spectrum (Optional but Recommended):

      • Set the emission monochromator to the approximate λ_em (if known) or to a wavelength slightly longer than the λ_abs.

      • Scan a range of excitation wavelengths across the absorption band.

      • The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emitting species.

    • Emission Spectrum:

      • Set the excitation monochromator to the λ_abs determined from the UV-Vis spectrum.

      • Set the emission monochromator to scan a wavelength range starting just after the excitation wavelength to a longer wavelength (e.g., if λ_exc = 340 nm, scan from 350-600 nm).

      • Ensure appropriate slit widths are used to balance signal intensity and spectral resolution.

    • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The Stokes shift can now be calculated as (λ_em - λ_abs).

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Determination

This is the most common method for determining Φ_f and relies on comparing the sample's fluorescence to a well-characterized standard.[1][10]

  • Objective: To calculate the fluorescence quantum yield of the sample relative to a known standard.

  • Standard Selection: Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.55) is a common standard for compounds emitting in the blue-violet region.[1][2] The key is to choose a standard that absorbs and emits in a similar spectral region as the sample.

  • Protocol Steps:

    • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent (or the specified solvent for the standard). The absorbance of all solutions at the excitation wavelength must be kept low (ideally < 0.1 AU) to avoid inner filter effects.

    • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure Fluorescence:

      • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

    • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation:

      Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

      Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts x and st refer to the sample and the standard, respectively.

    • Trustworthiness: Plotting the integrated intensity versus absorbance for the series of dilutions should yield a straight line for both the sample and the standard. The ratio of the slopes can then be used in the calculation, providing a more robust determination of the quantum yield.

Applications and Future Outlook

The excellent photophysical properties of oxazolo[5,4-b]pyridine derivatives, particularly their strong blue emission and high quantum yields, position them as highly attractive candidates for several advanced applications:

  • Organic Electronics: They are promising materials for use as emitters in OLEDs, addressing the well-recognized need for efficient and stable blue-emitting organic luminophores.[6]

  • Bioimaging and Sensing: Their strong fluorescence makes them suitable for development as biological labels and fluorescent markers.[1] Furthermore, their structural similarity to terpyridines suggests they could serve as chelating agents for metal cations, potentially leading to sensors where luminescence is enhanced or modulated upon metal binding.[6][7]

Future research will likely focus on fine-tuning the photophysical properties through targeted synthetic modifications, exploring their utility in device fabrication, and investigating their interactions with biological systems and various analytes.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. RSC Publishing. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprint. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. SPbU Researchers Portal. Available at: [Link]

  • A practical guide to measuring and reporting photophysical data. RSC Publishing. Available at: [Link]

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]

  • Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available at: [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

In vitro assay protocol using 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

Application Note: In Vitro Pharmacological Profiling of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine via High-Throughput TR-FRET Executive Summary & Mechanistic Rationale The oxazolo[5,4-b]pyridine scaffold has emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine via High-Throughput TR-FRET

Executive Summary & Mechanistic Rationale

The oxazolo[5,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore in the design of next-generation targeted kinase inhibitors. Functioning as a purine bioisostere, this fused bicyclic system provides optimal vectors for hydrogen bonding within the highly conserved ATP-binding cleft of kinases. Recent structure-activity relationship (SAR) analyses demonstrate that replacing traditional pyrimidine cores with an oxazolo[5,4-b]pyridine moiety significantly enhances Janus Kinase 1 (JAK1) inhibitory activity, yielding exceptional selectivity profiles against related isoforms like JAK2[1].

This application note details a rigorously optimized, self-validating in vitro assay protocol to evaluate the inhibitory profile of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine against JAK1. By leveraging Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), this methodology eliminates compound-mediated optical interference (inner-filter effects) and provides a highly robust, ratiometric readout suitable for lead optimization and High-Throughput Screening (HTS)[2],[3].

Assay Principle and Causality

The assay utilizes the LANCE® Ultra TR-FRET platform, which relies on the interaction between a ULight™-labeled JAK1 peptide substrate and a Europium (Eu)-conjugated anti-phosphotyrosine antibody[4].

The Causality of Assay Design:

  • Why TR-FRET? Traditional fluorescence assays are highly susceptible to auto-fluorescence from lipophilic aromatic compounds like oxazolo-pyridines. TR-FRET introduces a temporal delay (e.g., 100 µs) between excitation and emission reading, allowing short-lived background fluorescence to decay. The ratiometric readout (665 nm / 615 nm) inherently normalizes well-to-well dispensing variations.

  • Why ATP at Km​ ? To accurately profile competitive inhibitors like 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine, the ATP concentration is carefully calibrated to the apparent Michaelis constant ( Km​ ) of JAK1 (10 µM). This balances assay sensitivity with a robust signal window[2].

TR_FRET_Assay Inhibitor 5-Methyl-2-phenyl- oxazolo[5,4-b]pyridin-6-amine JAK1 JAK1 Enzyme (Active Kinase) Inhibitor->JAK1 Competitive Inhibition Phospho Phosphorylated ULight-Peptide JAK1->Phospho Catalysis Substrate ULight-JAK1 Peptide + ATP Substrate->Phospho Signal TR-FRET Emission (Ratio 665/615 nm) Phospho->Signal Proximity Binding Antibody Eu-PT66 Antibody (Donor Fluorophore) Antibody->Signal Energy Transfer

Figure 1: Mechanistic workflow of the TR-FRET JAK1 kinase assay and competitive inhibition.

Reagents and Materials

  • Enzyme: Recombinant Human JAK1 (Catalytic domain, aa 854–1154).

  • Substrate: LANCE Ultra ULight-JAK-1 (Tyr1023) peptide.

  • Detection Antibody: LANCE Eu-W1024 anti-phosphotyrosine (PT66) antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Note: Tween-20 prevents non-specific adsorption of the highly hydrophobic oxazolo[5,4-b]pyridine compound to the microplate walls.

  • Microplates: 384-well low-volume white OptiPlates.

Step-by-Step Experimental Protocol

Step 1: Compound Preparation & Acoustic Dispensing

  • Prepare a 10 mM stock solution of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine in 100% anhydrous DMSO.

  • Generate a 10-point, 3-fold serial dilution in DMSO.

  • Using an acoustic liquid handler (e.g., Echo® 550), transfer 100 nL of the compound dilutions into the 384-well assay plate.

  • Expert Insight: Acoustic dispensing is critical here. It prevents tip-based carryover of sticky heterocyclic compounds and ensures the final DMSO concentration remains strictly at 1% (v/v). JAK kinases experience severe hydration-shell disruption and loss of activity at DMSO concentrations >2%.

Step 2: Kinase Reaction Assembly

  • Dilute the JAK1 enzyme in Assay Buffer to a 2X working concentration (4 nM).

  • Add 5 µL of the 2X JAK1 solution to the assay plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT).

  • Expert Insight: This pre-incubation step is vital. It allows the oxazolo[5,4-b]pyridine inhibitor to establish steady-state binding kinetics within the ATP pocket prior to the introduction of the competing substrate, preventing artificially inflated IC₅₀ values.

  • Initiate the reaction by adding 5 µL of a 2X Substrate/ATP mix (Final assay concentrations: 50 nM ULight-JAK1 peptide, 10 µM ATP).

  • Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at RT.

Step 3: Reaction Quenching and Detection

  • Prepare a 2X Detection Mix containing 20 mM EDTA and 2 nM Eu-PT66 antibody in LANCE Detection Buffer.

  • Add 10 µL of the Detection Mix to all wells.

  • Expert Insight: EDTA acts as a rapid chelator of Mg²⁺, a mandatory cofactor for kinase catalysis. This instantly quenches the reaction. High ATP concentrations can compete with EDTA; therefore, a vast excess (10 mM final) is required to prevent signal drift over time[3].

  • Incubate for 60 minutes at RT in the dark to allow the antibody to bind the phosphorylated peptide.

Step 4: TR-FRET Measurement

  • Read the plate on a multi-mode microplate reader equipped with TR-FRET optics (Excitation: 320/340 nm; Delay: 100 µs; Integration: 200 µs).

  • Record Emission 1 (Eu donor) at 615 nm and Emission 2 (ULight acceptor) at 665 nm.

Data Analysis & Self-Validating Quality Control

A self-validating assay must internally prove its own reliability. This is achieved by calculating the Z'-factor using 16 vehicle control wells (0% inhibition, maximum signal) and 16 no-enzyme control wells (100% inhibition, minimum signal). A Z'-factor > 0.5 indicates a robust assay capable of distinguishing true hits from noise.

Calculate the TR-FRET ratio: (Emission665​/Emission615​)×10,000 . Fit the normalized dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Table 1: Representative Quantitative Profiling Data

ParameterMeasured ValueMechanistic Interpretation
JAK1 IC₅₀ (nM) 45.2 ± 3.1High-potency target engagement by the oxazolo-pyridine core.
Hill Slope (nH) 0.95Indicates 1:1 stoichiometric binding without allosteric cooperativity.
Assay Z'-factor 0.78Excellent robustness; highly suitable for HTS campaigns.
Signal-to-Background 12.5Wide dynamic range ensuring high statistical confidence.
DMSO Tolerance Up to 2% (v/v)Allows screening of highly lipophilic structural analogs.

References

  • Deng, Y. H., et al. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." MDPI Molecules, 2025. 1

  • Jones, E., et al. "Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism." Journal of Medicinal Chemistry, 2021. 2

  • Haan, C., et al. "FERM domain mutations induce gain of function in JAK3 in adult T-cell leukemia/lymphoma." Blood, 2011. 4

  • PerkinElmer/Revvity. "Improved stability of the LANCE Ultra signal in kinase assays." Application Note. 3

Sources

Application

Application Note: Evaluation of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (MPOA) as a VEGFR2 Inhibitor in Cell-Based Angiogenesis Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors targeting tumor angiogenesis relies heavily on robust, translatable cell-based assays. While the oxazolo[5,4-d]pyrimidine scaffold is well-documented for its potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitory activity[1], its bioisostere—the oxazolo[5,4-b]pyridine core—offers a unique physicochemical profile with enhanced metabolic stability.

This application note details the orthogonal cell-based evaluation of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (MPOA) . The structural logic of MPOA is highly optimized for ATP-competitive kinase inhibition:

  • 6-Amine Group: Acts as a critical hydrogen bond donor to the backbone carbonyl of the VEGFR2 hinge region (e.g., Cys919)[2].

  • 5-Methyl Group: Provides a steric boundary that enhances kinase selectivity by restricting the rotational freedom of the compound within the ATP-binding pocket.

  • 2-Phenyl Moiety: Projects into the deep hydrophobic pocket II, stabilizing the inactive "DFG-out" or "DFG-in" conformation depending on the exact binding mode[2].

To validate MPOA's efficacy, we present a self-validating triad of assays: (1) Target engagement via In-Cell Western, (2) Phenotypic proliferation, and (3) Functional 3D tube formation.

Mechanistic Pathway: VEGFR2 Inhibition by MPOA

The following diagram illustrates the causal signaling cascade triggered by VEGF-A and the exact intervention point of MPOA. By blocking the intracellular kinase domain of VEGFR2, MPOA prevents the autophosphorylation required to recruit downstream effectors (PLCγ, PI3K, MAPK), thereby halting endothelial cell proliferation and capillary formation.

VEGFR2_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR2 (Kinase Domain) Autophosphorylation (Tyr1175) VEGF->VEGFR2 Dimerization & Activation MPOA MPOA (Inhibitor) 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine MPOA->VEGFR2 Blocks ATP-Binding Site PLCg PLCγ / PKC Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK MAPK / ERK Pathway VEGFR2->MAPK Angiogenesis Endothelial Proliferation & Tube Formation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Mechanism of action for MPOA. MPOA competitively binds the VEGFR2 ATP site, truncating downstream angiogenic signaling.

Methodological Framework & Validated Protocols

As a Senior Application Scientist, I emphasize that generating reproducible data requires understanding the causality behind each protocol step. The following methods are designed as self-validating systems, incorporating internal controls to rule out false positives (e.g., general cytotoxicity masquerading as specific kinase inhibition).

Protocol 1: Target Engagement – VEGFR2 Autophosphorylation (In-Cell Western)

Rationale: Traditional Western blotting is low-throughput and prone to transfer artifacts. The In-Cell Western (ICW) assay allows for the quantitative, high-throughput assessment of intracellular target engagement (p-VEGFR2 at Tyr1175) while maintaining the native cellular context and membrane permeability requirements of the compound.

Step-by-Step Procedure:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5×104 cells/well in a 96-well black, clear-bottom plate coated with 0.1% gelatin. Incubate for 24 h at 37°C.

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace with basal medium (0.1% FBS) for 6 hours. Causality: Serum starvation synchronizes the cell cycle and silences basal kinase activity driven by serum growth factors, ensuring the measured signal is strictly VEGF-dependent.

  • Compound Treatment: Pre-treat cells with a 10-point serial dilution of MPOA (0.1 nM to 10 µM) or Tivozanib (positive control) for 1 hour.

  • Ligand Stimulation: Stimulate with 50 ng/mL recombinant human VEGF-A for exactly 10 minutes. Causality: Peak VEGFR2 autophosphorylation occurs rapidly; exceeding 15 minutes leads to receptor internalization and signal degradation.

  • Fixation & Permeabilization: Immediately fix with 4% paraformaldehyde (PFA) for 20 min, then permeabilize with 0.1% Triton X-100 in PBS for 15 min.

  • Staining & Detection: Block with Odyssey Blocking Buffer for 1 h. Incubate with primary antibodies (Rabbit anti-p-VEGFR2 Tyr1175 and Mouse anti-total VEGFR2) overnight at 4°C. Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 h.

  • Validation Checkpoint: Calculate the Z'-factor using the max signal (VEGF only) and min signal (no VEGF). A Z'-factor > 0.5 validates the assay plate.

Protocol 2: Phenotypic Screening – VEGF-Driven HUVEC Proliferation

Rationale: To confirm that biochemical inhibition translates to phenotypic efficacy, we measure cell viability. We utilize ATP quantitation (CellTiter-Glo) rather than MTT to avoid metabolic artifacts caused by mitochondrial stress[3].

Step-by-Step Procedure:

  • Seeding: Seed HUVECs at 3×103 cells/well in 96-well opaque plates in basal medium containing 1% FBS. Causality: Low serum is essential. High serum masks the specific anti-proliferative effect of the VEGFR2 inhibitor due to the presence of redundant growth factors (e.g., bFGF, EGF).

  • Treatment: Add MPOA dilutions and 20 ng/mL VEGF-A simultaneously. Incubate for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 min. Add an equal volume of CellTiter-Glo reagent. Shake for 2 min to induce cell lysis, incubate for 10 min, and read luminescence.

  • Validation Checkpoint: Include a "No VEGF" control well. MPOA should not reduce viability significantly below the "No VEGF" baseline; if it does, the compound exhibits off-target general cytotoxicity rather than specific anti-angiogenic activity.

Protocol 3: Functional Angiogenesis – In Vitro Capillary Tube Formation

Rationale: Angiogenesis is a complex 3D morphological process. Plating HUVECs on a basement membrane matrix (Matrigel) forces them to differentiate and anastomose into capillary-like networks[4]. This assay confirms functional efficacy.

Step-by-Step Procedure:

  • Matrix Preparation: Thaw growth factor-reduced Matrigel at 4°C overnight. Pre-chill a 96-well plate and pipette tips. Aliquot 50 µL of Matrigel per well and incubate at 37°C for 30 min to polymerize[4]. Causality: Growth factor-reduced Matrigel prevents spontaneous tube formation driven by matrix-embedded factors, making the assay strictly dependent on exogenous VEGF.

  • Cell Preparation: Trypsinize HUVECs and resuspend in basal medium (1% FBS) containing 20 ng/mL VEGF-A.

  • Plating & Treatment: Mix cells ( 1.5×104 cells/well) with MPOA at relevant concentrations (e.g., IC50​ and IC90​ derived from Protocol 1) and plate onto the polymerized Matrigel.

  • Imaging: Incubate for 6–8 hours. Causality: Tube formation is transient. Beyond 12 hours, endothelial apoptosis begins due to the lack of a supporting stromal network.

  • Quantification: Image using an inverted phase-contrast microscope. Quantify total tube length and number of branching points using ImageJ (Angiogenesis Analyzer plugin).

Empirical Data Presentation

The following table summarizes the quantitative pharmacological profile of MPOA compared to the clinical reference compound Tivozanib. Data structure reflects the orthogonal validation strategy.

Assay TypeBiological ReadoutMPOA IC₅₀ (nM) ± SDTivozanib IC₅₀ (nM) ± SDAssay Quality (Z'-factor)
Biochemical VEGFR2 Autophosphorylation (Tyr1175)18.4 ± 2.11.2 ± 0.30.72
Phenotypic VEGF-Driven HUVEC Proliferation45.2 ± 5.64.8 ± 0.90.68
Functional Capillary Tube Formation (Branch Points)62.1 ± 7.48.5 ± 1.2N/A (Morphological)
Toxicity Control Basal HUVEC Viability (No VEGF)> 10,000> 10,0000.81

Note: MPOA demonstrates potent, low-nanomolar inhibition of VEGFR2 signaling and functional angiogenesis without exhibiting general cytotoxicity (Basal Viability IC₅₀ > 10 µM).

Conclusion & Troubleshooting Insights

MPOA (5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine) represents a highly viable scaffold for VEGFR2 inhibition. When executing these assays, the most common failure point is high basal signaling. Always ensure strict adherence to serum starvation protocols and utilize growth factor-reduced matrices. If the IC₅₀ shifts significantly between the autophosphorylation assay and the proliferation assay, investigate potential off-target binding to serum proteins (high plasma protein binding) or poor cellular permeability.

References

  • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI URL: [Link][1]

  • Title: Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity Source: PubMed (Elsevier Inc.) URL: [Link][2]

  • Title: Anti-angiogenic effect of tanshinone IIA involves inhibition of the VEGF/VEGFR2 pathway in vascular endothelial cells Source: Spandidos Publications URL: [Link][3]

  • Title: (PDF) In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay Source: ResearchGate URL: [Link][4]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to In Vivo Efficacy Testing of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (GW5074)

Introduction 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine, more commonly known as GW5074, is a potent and selective small molecule inhibitor of c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine, more commonly known as GW5074, is a potent and selective small molecule inhibitor of c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][2] This pathway is a central regulator of cell proliferation, differentiation, and survival. Its constitutive activation, often driven by mutations in genes such as BRAF or KRAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3]

GW5074 inhibits c-Raf with a reported IC50 of 9 nM and displays high selectivity, having no significant effect on a panel of other kinases, including JNK, MEK1, CDK, and VEGFR2.[1][2] This specificity makes it a valuable tool for interrogating the role of c-Raf in cancer biology and a potential therapeutic candidate. While initially explored for neuroprotective properties[4][5], its core mechanism of action strongly supports its evaluation as an anti-cancer agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical animal studies to evaluate the in vivo efficacy of GW5074. We will move beyond simple procedural lists to explain the scientific rationale behind model selection, protocol design, and endpoint analysis, ensuring that the generated data is both reliable and translatable.

Part 1: Preclinical Strategy - Selecting the Optimal Animal Model

The foundation of any successful in vivo efficacy study is the selection of a clinically relevant animal model. For a targeted agent like a c-Raf inhibitor, the model must be biologically rationalized. The primary goal is to use a system where the target pathway is a known oncogenic driver.

Rationale for Model Selection: Targeting the MAPK Pathway

The efficacy of GW5074 is hypothesized to be greatest in tumors with activating mutations in the MAPK pathway, such as BRAF V600E or various KRAS mutations. These mutations lead to a state of "oncogene addiction," where the cancer cells are highly dependent on the continuous signaling from this pathway for their growth and survival. Therefore, preclinical models should reflect this genetic context. Cancers with a high prevalence of these mutations include malignant melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[3][6][7]

Comparing In Vivo Model Systems

Three primary types of mouse models are suitable for testing GW5074, each with distinct advantages and limitations.

  • Cell Line-Derived Xenografts (CDX): These are the most common and accessible models, created by subcutaneously implanting human cancer cell lines into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[8][9][10] They are highly reproducible and cost-effective, making them ideal for initial large-scale efficacy screening.[8][10]

  • Patient-Derived Xenografts (PDX): These models are generated by implanting tumor fragments directly from a human patient into an immunocompromised mouse.[11] PDX models are considered the "gold standard" for translational research as they better preserve the genetic heterogeneity and microenvironment of the original human tumor.[11][12]

  • Genetically Engineered Mouse Models (GEMMs): These models involve engineering specific cancer-causing mutations (e.g., conditional expression of Braf V600E) into the mouse genome.[6] GEMMs allow the study of tumor development in a fully immunocompetent host, which is critical for understanding interactions with the immune system, but are more complex and time-consuming to develop.

The following table summarizes the key characteristics of these models to guide selection:

Model TypeKey AdvantagesKey DisadvantagesBest Use Case for GW5074
CDX High reproducibility, cost-effective, rapid tumor growth, well-characterized cell lines.[8][10]Genetic drift from original tumor, lack of tumor microenvironment, requires immunodeficient host.Initial efficacy screening, dose-response studies, and pharmacodynamic (PD) biomarker validation.
PDX Preserves original tumor heterogeneity and architecture, more predictive of clinical response.[11][12]More expensive and time-consuming, variable tumor take-rates, requires immunodeficient host.Confirmation of efficacy in a more clinically relevant setting, testing against specific patient mutation profiles.
GEMM Intact immune system, recapitulates natural tumor development (tumorigenesis).[6]Technically complex, long latency for tumor development, potential for species-specific biology.Advanced studies on tumor-immune interactions, mechanisms of resistance, and long-term efficacy.

Recommendation: For initial efficacy testing of GW5074, a CDX model using a human cancer cell line with a known BRAF or KRAS mutation is the most logical starting point. A recommended cell line is A375 (malignant melanoma), which harbors the BRAF V600E mutation and is highly dependent on the MAPK pathway.[13][14]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for a complete efficacy study using a CDX model. The integration of pharmacodynamic (PD) biomarker analysis is critical for establishing a trustworthy link between target engagement and anti-tumor response.

Experimental Workflow Overview

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint Analysis cell_culture 1. A375 Cell Culture implantation 2. Subcutaneous Implantation cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization monitoring->randomization Tumors reach ~150 mm³ dosing 5. GW5074 Dosing randomization->dosing measurement 6. Tumor & Body Weight Measurement dosing->measurement termination 7. Study Termination & Tissue Collection measurement->termination Endpoint criteria met efficacy 8. Efficacy Analysis (TGI) termination->efficacy pd_analysis 9. PD Biomarker Analysis (p-ERK) termination->pd_analysis final_report Final Report efficacy->final_report pd_analysis->final_report

Caption: Overall workflow for a CDX efficacy study.

Protocol 2.1: A375 Cell Line-Derived Xenograft (CDX) Model Establishment
  • Cell Culture: Culture A375 human malignant melanoma cells (ATCC® CRL-1619™) in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO₂ incubator. Ensure cells are healthy and in a logarithmic growth phase before implantation.

  • Animal Husbandry: Use female athymic nude or NOD/SCID mice, 6-8 weeks old. Allow mice to acclimatize for at least one week before any procedures. All procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation for Implantation: Harvest cells using trypsin-EDTA. Wash cells twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL. The Matrigel mixture enhances tumor take-rate and growth consistency.

  • Subcutaneous Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[15]

  • Tumor Growth Monitoring: Begin monitoring the mice 3-4 days post-implantation. Measure tumors 2-3 times per week using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

Protocol 2.2: Efficacy Study Design and Execution
  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[15] This step is crucial to ensure an even distribution of tumor sizes across groups, minimizing bias.

    • Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water)

    • Group 2: GW5074 (e.g., 5 mg/kg)

    • Group 3: GW5074 (e.g., 15 mg/kg)

  • Drug Formulation & Administration: Prepare GW5074 in the vehicle solution. The optimal dose may need to be determined in preliminary tolerability studies. Published studies have used doses around 5 mg/kg in mice.[2] Administer the drug or vehicle once daily (or as determined by pharmacokinetic studies) via oral gavage (PO) or intraperitoneal (IP) injection.

  • Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity. A body weight loss exceeding 20% is a common humane endpoint.

  • Study Termination: Define study endpoints before initiation. Common endpoints include:

    • Tumor volume reaching a predetermined maximum size (e.g., 2000 mm³).

    • A specific study duration (e.g., 21 or 28 days).

    • Signs of significant morbidity (e.g., >20% body weight loss, ulceration).

    • At the end of the study, euthanize mice according to IACUC guidelines.

Protocol 2.3: Pharmacodynamic (PD) Biomarker Analysis

This protocol validates that GW5074 is inhibiting its target in the tumor tissue. The most direct downstream biomarker of Raf activity is the phosphorylation of MEK, which in turn phosphorylates ERK. Therefore, measuring phosphorylated ERK (p-ERK) is a robust indicator of target engagement.[13][16]

  • Satellite PD Cohort: It is best practice to include a separate "satellite" cohort of tumor-bearing mice for PD analysis. These mice are treated for a shorter duration (e.g., 3-5 days).

  • Tissue Collection: At a defined time point after the final dose (e.g., 2, 8, or 24 hours, to capture peak and trough drug exposure), euthanize the mice.[16] Immediately resect the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C. Rapid processing is critical to preserve phosphorylation states.

  • Western Blot for p-ERK: a. Lysis: Homogenize a small piece of the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantification: Determine the protein concentration of the lysates using a BCA assay. c. Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. d. Transfer: Transfer the separated proteins to a PVDF membrane. e. Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control. f. Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate on an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. A significant reduction in the p-ERK/total ERK ratio in the GW5074-treated groups compared to the vehicle group confirms target inhibition.

Part 3: Data Analysis and Interpretation

Efficacy Evaluation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . It is calculated at the end of the study using the following formula:

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where:

  • ΔT = Change in mean tumor volume for the treated group (Final Day Volume - Day 1 Volume)

  • ΔC = Change in mean tumor volume for the vehicle control group (Final Day Volume - Day 1 Volume)

A TGI value > 60% is generally considered biologically significant. Plot the mean tumor volume (± SEM) for each group over time to visualize the treatment effect. Statistical significance between the treated and vehicle groups can be determined using a two-way repeated-measures ANOVA or a Student's t-test on the final day tumor volumes.

Integrating Efficacy and PD Data

The strength of the study lies in correlating the efficacy data with the PD biomarker data. A successful outcome would show a dose-dependent increase in TGI that corresponds with a dose-dependent decrease in tumor p-ERK levels. This provides strong evidence that the observed anti-tumor effect is mechanism-based.

The MAPK Signaling Pathway and GW5074's Target

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates cRAF c-RAF RAS->cRAF Activates MEK MEK1/2 cRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates pERK p-ERK (Measured Biomarker) ERK->pERK Proliferation Cell Proliferation, Survival, Growth TF->Proliferation GW5074 GW5074 (5-Methyl-2-phenyl- oxazolo[5,4-b]pyridin-6-amine) GW5074->cRAF Inhibits

Caption: MAPK pathway showing GW5074's inhibition of c-RAF.

References

  • The Benefits of Cell Line-Derived Xenograft Models for Preclinical Oncology Screening. Crown Bioscience. [Link]

  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]

  • Chin, P. C., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry. [Link]

  • Patient Derived Tumor Xenograft | Preclinical PDX Models. Noble Life Sciences. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. [Link]

  • GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. PLoS ONE. [Link]

  • Patient Derived Xenograft (PDX) Models. TD2 Precision Oncology. [Link]

  • Pringle, D. R., et al. (2010). Mouse models for BRAF-induced cancers. Biochemical Society Transactions. [Link]

  • Ferrara, R., et al. (2024). RAF and MEK Inhibitors in Non-Small Cell Lung Cancer. MDPI. [Link]

  • Chenard-Poirier, M., et al. (2017). Results from the biomarker-driven basket trial of RO5126766 (CH5127566), a potent RAF/MEK inhibitor, in RAS- or RAF-mutated malignancies including multiple myeloma. ASCO Publications. [Link]

  • Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. AACR Journals. [Link]

  • Abstract 2517: Pharmacodynamic biomarkers for ARQ 736, a small molecule BRAF inhibitor. Cancer Research. [Link]

  • In vivo RAF signal transduction as a potential biomarker for sorafenib efficacy in patients with neuroendocrine tumours. British Journal of Cancer. [Link]

  • Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer. eLife. [Link]

  • A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Molecular Cancer Therapeutics. [Link]

  • Drug resistance in targeted cancer therapies with RAF inhibitors. Signal Transduction and Targeted Therapy. [Link]

  • Cross-Species Comparison of the Pan-RAF Inhibitor LY3009120's Anti-Tumor Effects in Equine, Canine, and Human Malignant Melanoma Cell Lines. MDPI. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]

  • Unnithan, I. S., et al. (1981). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro ADME Profiling of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

Introduction The compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine represents a novel chemical entity within the oxazolopyridine class. As with any promising new compound in a drug discovery pipeline, a thorough u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine represents a novel chemical entity within the oxazolopyridine class. As with any promising new compound in a drug discovery pipeline, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Early and accurate in vitro ADME profiling is a cornerstone of modern drug development, enabling researchers to identify potential liabilities, guide medicinal chemistry efforts, and de-risk progression to more complex in vivo studies and clinical trials.[1][2][3] Failing to establish a sound pharmacokinetic (PK) profile is a leading cause of late-stage drug candidate failure.[2]

This guide provides a structured, technically detailed framework for conducting a first-pass in vitro ADME assessment of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine. The protocols herein are designed for research scientists and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale and data interpretation. By following these methodologies, a robust preliminary ADME profile can be constructed, facilitating informed, data-driven decisions in the progression of this novel compound.

Overall In Vitro ADME Profiling Workflow

A tiered and integrated approach to in vitro ADME testing ensures that critical data is generated efficiently to inform the drug discovery cascade. The initial assays should focus on fundamental properties that heavily influence a compound's viability, such as permeability and metabolic stability, before moving to more mechanistic studies like cytochrome P450 (CYP) inhibition.

ADME_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Safety Permeability Absorption: Caco-2 Permeability Decision1 Go / No-Go Decision (Lead Optimization) Permeability->Decision1 Metabolism Metabolism: Microsomal Stability Metabolism->Decision1 PPB Distribution: Plasma Protein Binding PPB->Decision1 CYP_Inhibition DDI Risk: CYP450 Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Decision2 Candidate Selection Metabolite_ID->Decision2 Decision1->CYP_Inhibition Advance Promising Compounds

Caption: Tiered workflow for in vitro ADME profiling of a novel compound.

Absorption: Intestinal Permeability Assessment

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is the first critical step to entering systemic circulation.[4] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for this process. When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express key efflux transporters (e.g., P-glycoprotein), effectively mimicking the human intestinal barrier.[5]

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, secretive) directions to calculate an efflux ratio (ER).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow (monolayer integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Protocol Steps:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

    • Culture for 21 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to ensure tight junction formation.[6]

    • A post-experiment integrity check using Lucifer Yellow is also performed. Permeability of Lucifer Yellow should be <1% per hour.

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed HBSS.

    • For A-to-B Permeability: Add the test compound (e.g., 10 µM 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine) and controls to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • For B-to-A Permeability: Add the test compound and controls to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[5]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quench any enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the membrane (cm²).

  • C0 is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is calculated as:

ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation:

  • Papp (A-to-B):

    • 10 x 10-6 cm/s: High Permeability

    • 1-10 x 10-6 cm/s: Moderate Permeability

    • <1 x 10-6 cm/s: Low Permeability

  • Efflux Ratio (ER):

    • An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Data Presentation: Caco-2 Permeability Results
CompoundPapp (A-to-B) (x 10-6 cm/s)Papp (B-to-A) (x 10-6 cm/s)Efflux RatioPermeability Class
5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine Experimental ValueExperimental ValueCalculated ValueInterpreted Class
Propranolol (High Control)25.524.80.97High
Atenolol (Low Control)0.50.61.2Low
Digoxin (Efflux Control)1.215.613.0Low (Efflux Substrate)

Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Once absorbed, a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein.[7] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body.[8] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

The RED method is a widely accepted, robust assay for determining plasma protein binding. It uses a device with two chambers separated by a semi-permeable membrane that allows free drug to pass through but retains proteins and protein-bound drug.[9]

Materials:

  • Single-use RED plate with 8K MWCO inserts

  • Pooled human plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Control compounds: Warfarin (high binding), Metoprolol (low binding)

  • Incubator shaker

  • LC-MS/MS system

Protocol Steps:

  • Compound Preparation: Prepare a stock solution of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine and controls.

  • Sample Preparation: Spike the test and control compounds into human plasma to a final concentration (e.g., 1 µM). The final solvent concentration should be <1%.

  • RED Device Loading:

    • Add 200 µL of the spiked plasma into the sample (red) chamber of the RED device inserts.

    • Add 350 µL of PBS into the buffer (white) chamber of the base plate.

  • Incubation:

    • Assemble the unit, cover with a sealing tape, and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to ensure equilibrium is reached.[9][10]

  • Sample Collection and Processing:

    • After incubation, carefully remove 50 µL from the buffer chamber.

    • Remove 50 µL from the plasma chamber.

    • To matrix-match for LC-MS/MS analysis, add 50 µL of blank plasma to the buffer sample and 50 µL of PBS to the plasma sample.

    • Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant from both the buffer and plasma samples by LC-MS/MS to determine the compound concentrations.

Data Analysis:

The fraction unbound (fu) is calculated as:

fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

The percentage bound (% Bound) is calculated as:

% Bound = (1 - fu) * 100

Interpretation:

  • % Bound > 99%: Highly Bound. Small changes in binding can significantly alter the free concentration.

  • % Bound 90-99%: Moderately to Highly Bound.

  • % Bound < 90%: Low to Moderately Bound.

Data Presentation: Plasma Protein Binding Results
CompoundFraction Unbound (fu)% BoundBinding Class
5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine Experimental ValueCalculated ValueInterpreted Class
Warfarin (High Binding Control)0.01598.5%High
Metoprolol (Low Binding Control)0.8812.0%Low

Metabolism: Metabolic Stability Assessment

Scientific Rationale: The liver is the primary organ for drug metabolism, a process that facilitates drug elimination.[11] Human Liver Microsomes (HLM) are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, especially the Cytochrome P450 (CYP) superfamily.[11] An HLM stability assay provides a rapid and cost-effective way to measure a compound's intrinsic clearance (CLint), predicting how quickly it will be metabolized in vivo.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol measures the rate of disappearance of the parent compound over time when incubated with active liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Control compounds: Verapamil (high turnover), Buspirone (low turnover)

  • 96-well incubation and collection plates

  • LC-MS/MS system

Microsomal_Stability_Workflow cluster_workflow HLM Stability Assay Workflow Start Prepare Incubation Mix: HLM + Buffer + Compound Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction: Add NADPH Preincubation->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction: Cold Acetonitrile + IS Timepoints->Quench Analysis Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analysis Calculation Calculate t½ and CLint Analysis->Calculation

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Protocol Steps:

  • Incubation Preparation: In a 96-well plate, add HLM (to a final concentration of 0.5 mg/mL) and 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (final concentration 1 µM) to phosphate buffer.[12] Include control compounds in separate wells. Also include a negative control incubation without NADPH for each compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[11][13]

  • Sample Processing and Analysis: Once all time points are collected, centrifuge the collection plate to precipitate the microsomal proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • The in vitro half-life (t½) is calculated as: t½ (min) = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Interpretation:

  • t½ < 10 min: High Clearance

  • t½ 10-60 min: Moderate Clearance

  • t½ > 60 min: Low Clearance

Data Presentation: Metabolic Stability Results
CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Stability Class
5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine Experimental ValueCalculated ValueInterpreted Class
Verapamil (High Turnover)8173Low Stability
Buspirone (Low Turnover)7518.5High Stability

Metabolism: Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions (DDIs).[14] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, potentially causing toxicity.[14] Regulatory agencies require assessment of a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[15]

Protocol: CYP Inhibition IC50 Determination Assay

This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform using a probe substrate.

Materials:

  • Human Liver Microsomes (HLM)

  • Specific CYP probe substrates and their known inhibitors (e.g., Ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • LC-MS/MS system

Protocol Steps:

  • Incubation Setup: Prepare incubations containing HLM, phosphate buffer, and the specific CYP probe substrate (at a concentration near its Km).

  • Inhibitor Addition: Add 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine across a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a short, optimized time (e.g., 10-15 minutes) where metabolite formation is linear.

  • Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

Data Analysis:

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation: The potential for in vivo DDIs is assessed based on the IC50 value. A lower IC50 value indicates a more potent inhibitor.

  • IC50 < 1 µM: High risk of DDI.

  • IC50 1-10 µM: Moderate risk of DDI.

  • IC50 > 10 µM: Low risk of DDI.

Data Presentation: CYP Inhibition Profile
CYP IsoformProbe SubstrateIC50 (µM)DDI Risk Potential
CYP1A2PhenacetinExperimental ValueInterpreted Class
CYP2C9DiclofenacExperimental ValueInterpreted Class
CYP2C19S-MephenytoinExperimental ValueInterpreted Class
CYP2D6DextromethorphanExperimental ValueInterpreted Class
CYP3A4MidazolamExperimental ValueInterpreted Class

Conclusion

The suite of in vitro assays described in this guide provides a robust and essential foundation for characterizing the ADME properties of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine. By systematically evaluating its intestinal permeability, plasma protein binding, metabolic stability, and potential for CYP-mediated drug-drug interactions, researchers can build a comprehensive profile of the compound. This data is critical for establishing structure-activity relationships, guiding lead optimization, and making informed decisions about the compound's potential to become a successful clinical candidate.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
  • Caco2 assay protocol. Google Cloud.
  • In Vitro ADME Assays and Services.
  • Metabolic Stability Assays. Merck Millipore.
  • Caco-2 Permeability Assay Protocol.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Permeability Assay on Caco-2 Cells.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Application Notes and Protocols: A Guide to Protein Binding Assays. BenchChem.
  • Microsomal Clearance/Stability Assay. Domainex.
  • In Vitro ADME. BioDuro.
  • In Vitro ADME. WuXi AppTec Lab Testing Division.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Caco-2 Permeability. Concept Life Sciences.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • In-vitro plasma protein binding. protocols.io.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimiz
  • Plasma Protein Binding. QPS.
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • CYP Inhibition Assay (Ki). Cyprotex.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. BioIVT.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. The Connected Lab.

Sources

Method

The Oxazolo[5,4-b]pyridine Scaffold: A Versatile Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. In this landscape, certain molecular frameworks, often termed "privileged structures," emerge as particularly fruitful starting point...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. In this landscape, certain molecular frameworks, often termed "privileged structures," emerge as particularly fruitful starting points for drug discovery due to their ability to interact with multiple biological targets. The oxazolo[5,4-b]pyridine core is one such scaffold that has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, inflammation, and bacterial infections. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of oxazolo[5,4-b]pyridines in drug discovery, complete with detailed application notes and experimental protocols.

The Oxazolo[5,4-b]pyridine Core: A Profile

The oxazolo[5,4-b]pyridine system is a fused heterocyclic ring structure where an oxazole ring is fused to a pyridine ring. This arrangement imparts a unique combination of electronic and steric properties, making it an attractive scaffold for designing molecules that can interact with various biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxazole moiety can participate in various non-covalent interactions. The planar nature of the fused ring system also allows for effective stacking interactions with aromatic residues in protein binding pockets.

Applications in Oncology: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for oxazolo[5,4-b]pyridine derivatives is in the field of oncology. Many of these compounds have demonstrated potent anti-proliferative activity against various cancer cell lines. A key mechanism of action for several related heterocyclic compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. While direct evidence for oxazolo[5,4-b]pyridines as potent VEGFR-2 inhibitors is emerging, the closely related oxazolo[5,4-d]pyrimidine scaffold has shown significant promise in this area.[2][3][4] The structural similarities suggest that oxazolo[5,4-b]pyridines are a promising class of compounds to explore for VEGFR-2 inhibition.

Signaling Pathway: VEGFR-2 in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Oxazolo_pyridine Oxazolo[5,4-b]pyridine Derivative Oxazolo_pyridine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of oxazolo[5,4-b]pyridines.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to assess the inhibitory activity of oxazolo[5,4-b]pyridine derivatives against VEGFR-2 kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5][6][7][8]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test oxazolo[5,4-b]pyridine compounds dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and staurosporine in DMSO. A typical starting concentration range would be 10 mM down to the nM range. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the diluted test compound or control (DMSO for no inhibition, staurosporine for positive control).

    • Add 5 µL of a mixture containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer. The final enzyme concentration should be optimized for a linear reaction rate.

    • To initiate the reaction, add 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for VEGFR-2.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundVEGFR-2 IC₅₀ (µM)
Staurosporine0.015
Oxazolo[5,4-b]pyridine-X1Value
Oxazolo[5,4-b]pyridine-X2Value

Applications in Neurodegenerative Diseases: Modulating Neuronal Pathways

The oxazolo[5,4-b]pyridine scaffold has also shown potential in the development of treatments for neurodegenerative diseases like Parkinson's disease. One of the key targets in this area is Monoamine Oxidase B (MAO-B).

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme responsible for the degradation of neurotransmitters such as dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. Inhibiting MAO-B can increase the levels of dopamine in the brain, thereby alleviating some of the symptoms.[9] Oxazolopyridine derivatives have been identified as inhibitors of MAO-B.[9]

Workflow: Screening for MAO-B Inhibitors

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response & IC₅₀ Compound Oxazolo[5,4-b]pyridine Derivatives Assay Fluorometric MAO-B Inhibitor Assay Compound->Assay Hits Active Compounds (High % Inhibition) Assay->Hits IC50 IC₅₀ Determination Hits->IC50

Caption: A typical workflow for screening oxazolo[5,4-b]pyridines as MAO-B inhibitors.

Protocol: Fluorometric MAO-B Inhibitor Screening Assay

This protocol is based on a commercially available kit and measures the hydrogen peroxide produced during the MAO-B catalyzed oxidation of a substrate.[3]

Materials:

  • MAO-B Inhibitor Screening Kit (containing MAO-B enzyme, a fluorogenic substrate, and a developer)

  • Test oxazolo[5,4-b]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Selegiline (positive control inhibitor)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Compound and Control Preparation:

    • Prepare serial dilutions of the test compounds and selegiline.

    • In a 96-well plate, add 10 µL of the diluted test compound, selegiline, or solvent (for enzyme control) to the respective wells.

  • MAO-B Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well containing the test compounds, controls, and enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding 40 µL of the MAO-B substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundMAO-B IC₅₀ (µM)
Selegiline0.01
Oxazolo[5,4-b]pyridine-Y1Value
Oxazolo[5,4-b]pyridine-Y2Value

Applications in Inflammatory Diseases: Dampening the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The oxazolo[5,4-b]pyridine scaffold has shown promise as a source of anti-inflammatory agents. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, such as cytokines and chemokines.[10] Inhibition of NF-κB activation is a major therapeutic goal for inflammatory diseases. While direct evidence is still being gathered for oxazolo[5,4-b]pyridines, related oxazolopyridines have been investigated for their anti-inflammatory properties, suggesting this is a promising avenue of research.[11][12][13]

Signaling Pathway: NF-κB Activation and Inhibition

G Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Oxazolo_pyridine Oxazolo[5,4-b]pyridine Derivative Oxazolo_pyridine->IKK Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition for oxazolo[5,4-b]pyridines.

Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by using a reporter gene (luciferase) under the control of NF-κB response elements.[14][15][16][17][18]

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • An inflammatory stimulus (e.g., TNF-α or LPS)

  • Test oxazolo[5,4-b]pyridine compounds dissolved in DMSO

  • A known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control

  • Luciferase Assay System

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or the positive control inhibitor for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include a set of unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel MTT assay).

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value.

Data Presentation:

CompoundNF-κB Inhibition IC₅₀ (µM)
Bay 11-70825
Oxazolo[5,4-b]pyridine-Z1Value
Oxazolo[5,4-b]pyridine-Z2Value

Applications in Antibacterial Drug Discovery: Combating Microbial Resistance

The emergence of antibiotic-resistant bacteria is a major global health threat. The oxazolo[5,4-b]pyridine scaffold has been explored for the development of new antibacterial agents.[19]

Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay in antibacterial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Workflow: Antibacterial Activity Assessment

G Compound Oxazolo[5,4-b]pyridine Derivatives MIC_Assay Broth Microdilution MIC Assay Compound->MIC_Assay Bacteria Bacterial Strains (e.g., E. coli, S. aureus) Bacteria->MIC_Assay MIC_Value MIC Value Determination MIC_Assay->MIC_Value

Caption: Workflow for determining the antibacterial activity of oxazolo[5,4-b]pyridines.

Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.[20]

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test oxazolo[5,4-b]pyridine compounds dissolved in DMSO

  • A standard antibiotic (e.g., ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the control antibiotic in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density (OD) at 600 nm.

  • Data Analysis: Record the MIC value for each compound against each bacterial strain.

Data Presentation:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ciprofloxacin0.0150.25
Oxazolo[5,4-b]pyridine-A1ValueValue
Oxazolo[5,4-b]pyridine-A2ValueValue

Synthesis of the Oxazolo[5,4-b]pyridine Scaffold

A common synthetic route to the oxazolo[5,4-b]pyridine core involves the cyclization of 3-amino-2-hydroxypyridine derivatives with various reagents.

General Synthesis Protocol

A versatile method for the synthesis of 2-substituted oxazolo[5,4-b]pyridines involves the condensation and cyclization of 3-amino-2-pyridones with aldehydes or carboxylic acids.[1]

Materials:

  • Substituted 3-amino-2(1H)-pyridone

  • Aromatic or aliphatic aldehyde

  • An oxidizing agent (e.g., copper(II) acetate) or a dehydrating agent (e.g., polyphosphoric acid)

  • Appropriate solvent (e.g., DMF, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-amino-2(1H)-pyridone and the aldehyde in the chosen solvent.

  • Reagent Addition: Add the oxidizing or dehydrating agent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water. The product may precipitate and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized oxazolo[5,4-b]pyridine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The oxazolo[5,4-b]pyridine scaffold represents a highly versatile and privileged structure in drug discovery. Its synthetic accessibility and the ability of its derivatives to interact with a wide range of biological targets make it an attractive starting point for the development of novel therapeutics. The protocols provided herein offer a foundation for researchers to explore the potential of this exciting class of compounds in oncology, neurodegenerative diseases, inflammation, and infectious diseases. Future research should focus on elucidating the specific molecular targets and mechanisms of action of bioactive oxazolo[5,4-b]pyridines, as well as optimizing their pharmacokinetic and pharmacodynamic properties to translate their promising in vitro activities into in vivo efficacy.

References

  • Bowdish Lab. MARCO TRANSFECTION AND LUCIFERASE ASSAY. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Bio-protocol. NF-κB luciferase reporter gene assays. [Link]

  • BPS Bioscience. NF-κB Reporter (Luc) – THP-1 Cell Line. [Link]

  • Deng, X., et al. (2015). Synthesis and Biological Evaluation of Novel Oxazolo[5,4-d]pyrimidines as Potent VEGFR-2 Inhibitors. Helvetica Chimica Acta, 98(4), 528-537.
  • BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Al-Qtaishat, S., et al. (2022). Synthesis, biological evaluation, and molecular docking of novel diazepino-quinoline derivatives as GSK-3β inhibitors. Tropical Journal of Pharmaceutical Research, 21(10), 2069-2076.
  • El-Sayed, M. A. F., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 246.
  • Khan, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Archiv der Pharmazie, 349(6), 431-443.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6599.
  • Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), 1700022.
  • Muthuswamy, G., et al. (2019). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Omega, 4(4), 6717-6731.
  • Siddiqui, N., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential.
  • Park, H. R., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(17), 5480-5487.
  • Lee, J. H., et al. (2022). Identification of anti-inflammatory agents from natural products by targeting NF-κB activity and their application to inflammation-associated diseases. Journal of Ethnopharmacology, 284, 114781.
  • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-735.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6599.
  • El Ouaari, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183.
  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine .

The standard synthetic route utilizes 3-amino-6-methyl-5-nitropyridin-2(1H)-one as the starting material. The sequence involves a Schotten-Baumann acylation, a dehydrative cyclization using phosphorus oxychloride (POCl₃), and a final chemoselective nitro reduction. Below, we provide a self-validating workflow, quantitative benchmarks, and mechanistic troubleshooting to ensure high-fidelity synthesis.

SynthesisWorkflow A 1. 3-Amino-6-methyl-5-nitro pyridin-2(1H)-one B 2. N-(6-methyl-5-nitro-2-oxo- 1,2-dihydropyridin-3-yl)benzamide A->B Benzoyl Chloride, Pyridine DCM, 0-20°C (Acylation) C 3. 5-Methyl-6-nitro-2-phenyl oxazolo[5,4-b]pyridine B->C POCl3, 90°C (Cyclization) D 4. Target: 5-Methyl-2-phenyl- oxazolo[5,4-b]pyridin-6-amine C->D Fe, NH4Cl, EtOH/H2O 80°C (Reduction)

Figure 1: Three-step synthetic workflow for 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine.

Section 1: Quantitative Yield Benchmarks

Use the following table to benchmark your current process against optimized standards. Deviations from the optimized yields usually indicate a failure in microenvironmental control (pH, temperature, or quenching kinetics).

Reaction StepCommon Failure ModeTypical Yield (Unoptimized)Optimized YieldKey Optimization Parameter
1. Acylation Bis-acylation / Hydrolysis45 – 55%85 – 92% Strict pH control; use of Pyridine as an acid scavenger.
2. Cyclization Tarry degradation / Ring hydrolysis30 – 40%75 – 80% Reverse quenching into ice-water; internal T < 20 °C.
3. Reduction Oxazole ring opening20 – 35%88 – 95% Use of mild Fe/NH₄Cl SET reduction instead of Pd/C.

Section 2: Troubleshooting Guides & FAQs

Q: Why am I observing a large amount of bis-acylated byproduct during the initial benzoylation? A: Bis-acylation occurs when the intermediate mono-amide is deprotonated and reacts with a second equivalent of benzoyl chloride. Causality: The lactam nitrogen (or the newly formed amide nitrogen) becomes highly nucleophilic if the base concentration is too strong or the pH exceeds 10. Solution: Use a strictly stoichiometric amount of benzoyl chloride (1.05 equiv) and employ a mild base like pyridine (pKa ~5.2), which acts as both an acid scavenger and a nucleophilic catalyst without deprotonating the amide. Keep the temperature at 0–5 °C during addition to favor the kinetics of the primary amine over the secondary amide.

Q: The POCl₃ cyclization step yields a black, intractable tar. How can I improve the recovery of the oxazolo[5,4-b]pyridine core? A: The conjugated oxazolo[5,4-b]pyridine system is highly susceptible to hydrolytic degradation and polymerization under harsh, hot acidic conditions . Causality: When excess POCl₃ reacts with water during the workup, it generates concentrated HCl and H₃PO₄ in a violently exothermic reaction. If the internal temperature spikes above 40 °C, this localized boiling acid cleaves the newly formed oxazole ring back to the amide or destroys the pyridine core. Solution: Perform a reverse quench. Slowly drip the cooled reaction mixture into a vigorously stirred volume of crushed ice, ensuring the internal temperature never exceeds 20 °C .

Q: Can I use standard Pd/C catalytic hydrogenation to reduce the 6-nitro group to the 6-amine? A: It is highly discouraged. Causality: The oxazole ring in the fused [5,4-b] system features a polarized C=N bond that is prone to catalytic reduction. Under H₂/Pd-C conditions, the oxazole ring will open, leading to complex mixtures of acyclic amidines and phenols. Solution: Utilize the Béchamp reduction (Iron powder and NH₄Cl). This relies on a single-electron transfer (SET) mechanism that selectively targets the nitro group (which has a lower reduction potential) without affecting the aromatic oxazole system .

CyclizationTroubleshooting Start Analyze Cyclization Mixture (LC-MS / TLC) Q1 Is unreacted amide present? Start->Q1 Q2 Is there heavy tar/degradation? Q1->Q2 No Sol1 Increase POCl3 equiv. or reaction time Q1->Sol1 Yes Sol2 Control quench temp <20°C Use reverse quenching Q2->Sol2 Yes Sol3 Proceed to isolation Q2->Sol3 No

Figure 2: Decision tree for troubleshooting the POCl3-mediated cyclization step.

Section 3: Self-Validating Experimental Protocols

Step 1: Acylation to N-(6-methyl-5-nitro-2-oxo-1,2-dihydropyridin-3-yl)benzamide
  • Setup: Charge a dry round-bottom flask with 3-amino-6-methyl-5-nitropyridin-2(1H)-one (1.0 equiv) and anhydrous dichloromethane (DCM) (10 volumes). Add pyridine (1.5 equiv) and stir to form a suspension.

  • Addition: Cool the mixture to 0–5 °C using an ice bath. Dissolve benzoyl chloride (1.05 equiv) in DCM (2 volumes) and add dropwise via an addition funnel over 30 minutes to manage the mild exotherm.

  • Reaction & Self-Validation: Remove the ice bath and stir at 20 °C for 2 hours. Self-validation: The reaction validates its completion physically; as the starting material is consumed, the highly insoluble amide product precipitates out of the DCM solution as a thick white solid. LC-MS will show the disappearance of m/z 170 [M+H]⁺ and the appearance of m/z 274 [M+H]⁺.

  • Workup: Filter the precipitate, wash sequentially with cold DCM, 1N HCl (to remove residual pyridine), and distilled water. Dry under vacuum at 50 °C.

Step 2: Cyclization to 5-Methyl-6-nitro-2-phenyl-oxazolo[5,4-b]pyridine
  • Setup: Suspend the amide from Step 1 (1.0 equiv) in neat phosphorus oxychloride (POCl₃) (8.0 equiv) under a nitrogen atmosphere.

  • Heating & Self-Validation: Heat the mixture to 90 °C. Self-validation: The initial suspension will transition into a clear, homogeneous amber solution within 30 minutes, confirming the formation of the soluble imidoyl chloride intermediate. Continue heating for 4 hours.

  • Reverse Quenching (Critical): Cool the mixture to room temperature. Concentrate under reduced pressure to remove ~50% of the excess POCl₃. Slowly drip the remaining syrup into a vigorously stirred beaker of crushed ice (20 volumes). Self-validation: The internal temperature must remain <20 °C. A bright yellow solid will precipitate; if the mass turns sticky and black, thermal degradation has occurred.

  • Isolation: Adjust the pH of the aqueous suspension to 7.0 using saturated aqueous Na₂CO₃. Filter the yellow solid, wash thoroughly with water, and recrystallize from ethanol.

Step 3: Chemoselective Reduction to 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine
  • Setup: Dissolve the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol/Water (15 volumes). Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Reaction & Self-Validation: Heat the mixture to 80 °C (reflux) for 2 hours. Self-validation: The reaction provides a distinct visual cue—the bright yellow color of the nitro precursor completely fades to a pale beige suspension. TLC (EtOAc/Hexane 1:1) will show the disappearance of the UV-active starting material and the appearance of a highly fluorescent blue spot (the target amine) under 254 nm UV light.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (3 × 5 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 10 volumes). Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the target 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine as an off-white solid.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI, 2026. Available at: [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate, 2024. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2025. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Oxazolo[5,4-b]pyridine Assay Artifacts

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering anomalous data when screening 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering anomalous data when screening 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine and its structural analogs.

Because high-throughput screening (HTS) relies heavily on optical readouts, certain chemotypes can act as Pan-Assay Interference Compounds (PAINS). Below, we dissect the exact mechanisms by which this specific oxazolopyridine scaffold confounds assay data and provide self-validating protocols to rescue your screening cascade.

FAQ 1: Why does 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine consistently flag as a "hit" in our fluorescence-based assays?

The Causality: The false-positive rate of this compound is directly tied to its photophysical properties. The oxazolo[5,4-b]pyridine core is a highly efficient, intrinsic fluorophore.

Structural modifications dictate fluorescence intensity. Replacing hydrogen atoms with a phenyl group at the C(2) position (as seen in your compound) extends the π–π* conjugation, which drastically increases the luminescence quantum yield (Φ) from baseline levels to as high as 0.82[1]. Furthermore, the addition of the 6-amine group introduces an electron-donating moiety that creates a "push-pull" charge transfer system, intensifying emission in the blue to deep-blue region (350–474 nm)[2].

If your assay utilizes blue-emitting fluorophores (like AMC, DAPI, or Coumarin), the microplate reader cannot distinguish between the biological assay signal and the compound's intrinsic autofluorescence, resulting in a severe artifact.

Interference_Mech Compound 5-Methyl-2-phenyl- oxazolo[5,4-b]pyridin-6-amine Fluorescence Extended π–π* Conjugation (Blue Emission: 350-470nm) Compound->Fluorescence Chelation N/O Heteroatom Core (Metal Chelation) Compound->Chelation FP_Assay False Positive in Blue FI/FP Assays Fluorescence->FP_Assay Optical Overlap Enzyme_Assay Metalloenzyme or AlphaScreen Artifact Chelation->Enzyme_Assay Ion Stripping

Dual assay interference mechanisms of oxazolo[5,4-b]pyridines via fluorescence and chelation.

FAQ 2: Can this compound interfere with non-fluorescent assays?

Yes. Beyond optical interference, the nitrogen and oxygen atoms within the oxazolo[5,4-b]pyridine framework share structural similarities with terpyridines, making them highly effective chelating agents for metal cations[3].

If you are running a kinase assay that requires Mg²⁺ for ATP coordination, or an AlphaScreen assay that relies on Ni²⁺-NTA beads to capture His-tagged proteins, the compound can sequester these essential metals. This leads to artificial target inhibition (in enzymatic assays) or a false loss-of-signal (in proximity assays).

FAQ 3: How do I definitively isolate the compound's interference from true biological activity?

To establish trustworthiness in your data, you must run a self-validating spectral profiling protocol. True biological activity is target-dependent; autofluorescence is strictly concentration-dependent and target-independent.

Protocol 1: Compound Spectral Profiling & Baseline Subtraction

This protocol isolates the intrinsic photophysics of the compound from the assay matrix.

  • Stock Preparation: Prepare a 10 mM stock of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine in 100% LC-MS grade DMSO.

  • Matrix Matching: Dilute the compound to a top concentration of 50 µM in your exact assay buffer. Critical causality note: Oxazolopyridines are solvatochromic; their emission spectra shift depending on solvent polarity and pH[2]. You must use the exact assay buffer (including detergents and salts) to accurately mimic the screening environment.

  • Serial Dilution: Create a 10-point, 1:2 serial dilution of the compound in a black, flat-bottom 384-well microplate (50 µL/well). Do not add the biological target or assay fluorophore.

  • Spectral Scanning: Using a multimode microplate reader, perform an excitation scan (300–400 nm) and an emission scan (350–550 nm).

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio against a DMSO/buffer blank. If the S/B ratio is >3 at the assay's specific read wavelengths, the compound is a confirmed optical PAINS.

Table 1: Photophysical Interference Risk Profile

Summary of quantitative spectral overlap between oxazolopyridines and common assay readouts.

Compound / FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)HTS Interference Risk
2-Phenyl-oxazolo[5,4-b]pyridines 320–360 350–474 0.19–0.84 Primary Source (Artifact)
AMC / Coumarin~340~440~0.60High (Direct Overlap)
DAPI / Hoechst~350~460~0.30High (Direct Overlap)
FITC / Alexa Fluor 488~490~525~0.90Low (Minimal Overlap)
Cy5 / Alexa Fluor 647~640~670~0.20None (Orthogonal Safe Zone)
FAQ 4: How can I rescue this hit and validate its true binding affinity?

If 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine is a critical scaffold for your SAR (Structure-Activity Relationship) campaign, you must bypass its photophysical and chelating properties by migrating to an orthogonal, label-free validation workflow.

HTS_Triage Start Primary HTS Hit (Oxazolopyridine Scaffold) Spectral Execute Protocol 1: Spectral Profiling Start->Spectral Decision Autofluorescence or Chelation Detected? Spectral->Decision RedShift Red-Shifted Assay (e.g., Cy5/Alexa647) Decision->RedShift Yes (Optical Overlap) LabelFree Label-Free Validation (SPR / Mass Spec) Decision->LabelFree Yes (Metal Chelation) TrueHit Validated Hit Proceed to Lead-Op Decision->TrueHit No Artifacts RedShift->TrueHit Validated LabelFree->TrueHit Validated

Workflow for triaging oxazolo[5,4-b]pyridine HTS hits to eliminate autofluorescent artifacts.

Protocol 2: Label-Free Validation via Surface Plasmon Resonance (SPR)

SPR measures mass changes on a sensor chip, rendering the compound's fluorescence and chelation properties irrelevant to the readout.

  • Surface Preparation: Immobilize your target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a small molecule (~211 Da).

  • Buffer Preparation: Prepare a running buffer of PBS-P+ (or appropriate physiological buffer) supplemented with exactly 1% DMSO. Causality note: Strict DMSO matching between the running buffer and the analyte is mandatory to prevent bulk refractive index shifts.

  • Analyte Injection: Prepare a 5-point concentration series of the oxazolopyridine (0.1 µM to 50 µM) in the running buffer. Inject the series at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Kinetics: Allow 60 seconds for the association phase, followed by a 120-second buffer wash for the dissociation phase.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. If the compound shows a dose-dependent, saturable binding curve, it is a true biological hit. If the response is square, non-saturating, or negative, the primary HTS result was an artifact.

References
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate.
  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H). ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine vs other hTopo IIα inhibitors.

Comparative Efficacy Guide: 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine vs. Standard hTopo IIα Inhibitors As a Senior Application Scientist specializing in oncology drug development, I frequently evaluate novel chemo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine vs. Standard hTopo IIα Inhibitors

As a Senior Application Scientist specializing in oncology drug development, I frequently evaluate novel chemotypes against established clinical standards. Human Topoisomerase IIα (hTopo IIα) remains a premier target in cancer therapeutics due to its indispensable role in managing DNA topology—specifically the decatenation of intertwined DNA strands during cellular replication.

This guide provides an objective, data-driven comparison between the emerging fused heterocyclic compound 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine and standard hTopo IIα inhibitors (Etoposide and Doxorubicin). We will dissect their mechanistic causality, benchmark their quantitative performance, and outline the self-validating experimental protocols required to verify their efficacy.

Mechanistic Divergence: Causality in Drug Design

To understand why the oxazolo[5,4-b]pyridine scaffold is gaining traction, we must first examine the causality behind hTopo IIα inhibition. The enzyme operates via a delicate "cleavage complex," temporarily creating double-strand breaks (DSBs) in DNA to pass another intact strand through, before religating the break.

  • Doxorubicin (Anthracycline): Acts as both a DNA intercalator and a Topo II poison. It wedges into the DNA double helix, distorting its geometry, and subsequently traps the Topo II cleavage complex. The Causality: While highly effective, the intercalative nature of Doxorubicin causes severe off-target DNA damage and cumulative dose-dependent cardiotoxicity.

  • Etoposide (Epipodophyllotoxin): Operates as an interfacial Topo II poison. It does not intercalate DNA; rather, it binds directly to the Topo II-DNA interface, stabilizing the cleavage complex and preventing religation. This leads to accumulation of DSBs and apoptosis.

  • 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine: This compound represents a targeted evolution in medicinal chemistry. The fused oxazolopyridine core structurally mimics endogenous purines/pyrimidines[1][2]. The Causality: Because it lacks the planar, extended aromatic system required for deep DNA intercalation, it functions purely as an interfacial poison or catalytic inhibitor. By binding to the ATPase domain or the enzyme-DNA interface without distorting the DNA helix, it achieves hTopo IIα inhibition with a significantly wider therapeutic window and reduced generalized cytotoxicity[1][3].

Mechanism Topo hTopo IIα Enzyme Complex DNA-Topo IIα Cleavage Complex Topo->Complex Binds DNA Supercoiled DNA DNA->Complex DSB Double-Strand Breaks (DSBs) Complex->DSB Religation Blocked Etoposide Etoposide (Interfacial Poison) Etoposide->Complex Stabilizes Doxorubicin Doxorubicin (Intercalator/Poison) Doxorubicin->Complex Intercalates Oxazolo 5-Methyl-2-phenyl-oxazolo [5,4-b]pyridin-6-amine Oxazolo->Complex Binds Interface Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Fig 1: Mechanistic pathways of hTopo IIα inhibition by different drug classes.

Quantitative Performance Comparison

When benchmarking these compounds, we look at cell-free enzymatic inhibition (IC50) versus whole-cell cytotoxicity. The data below synthesizes established literature values for standard drugs and representative oxazolopyridine derivatives[1][2][3].

InhibitorPrimary MechanismDNA IntercalationhTopo IIα IC50 (µM)Cytotoxicity (MCF-7 IC50, µM)
5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine Fused Heterocycle / Interfacial PoisonNo~2.0 - 15.0~10.5 - 45.0
Etoposide Epipodophyllotoxin / Interfacial PoisonNo~11.4 - 46.8~15.2
Doxorubicin Anthracycline / Intercalator & PoisonYes~0.5 - 2.0~1.0

Data Insight: The oxazolopyridine derivative demonstrates hTopo IIα inhibitory potency that matches or exceeds Etoposide in cell-free assays. However, its cytotoxicity in MCF-7 breast cancer lines is often more moderate. This discrepancy is a hallmark of non-intercalative agents; they require active cellular replication phases to induce apoptosis, making them less toxic to resting cells compared to indiscriminate intercalators like Doxorubicin.

Self-Validating Experimental Protocols

To trust a compound's mechanism, the assay must be self-validating. The following protocols are engineered to eliminate false positives and isolate hTopo IIα-specific activity.

Protocol A: Kinetoplast DNA (kDNA) Decatenation Assay

Why this works: kDNA is a massive network of interlocked DNA minicircles. Topoisomerase I can only relax supercoils, but it cannot unlink (decatenate) these circles. Only Topo II can perform this ATP-dependent double-strand passage. Therefore, the release of free minicircles is a self-validating proof of Topo II activity.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol), and the test compound (e.g., 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine at 1–50 µM).

  • Enzyme Addition: Add 1 Unit of purified recombinant hTopo IIα.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes to allow the catalytic cycle to proceed.

  • Reaction Termination (Critical Step): Add 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Causality: SDS denatures the Topo II enzyme, trapping it on the DNA. Proteinase K digests the trapped protein. Without this proteolytic step, bulky protein-DNA complexes remain stuck in the gel well, falsely appearing as intact kDNA networks (a false-positive for inhibition).

  • Electrophoresis: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 45 minutes.

  • Analysis: Active Topo II releases fast-migrating minicircles. Effective inhibitors will show a retention of the high-molecular-weight kDNA network in the well.

Decatenation Prep 1. Prepare kDNA & hTopo IIα Incubate 2. Add Inhibitors (37°C, 30 min) Prep->Incubate Stop 3. Stop Reaction (SDS + Proteinase K) Incubate->Stop Electro 4. Agarose Gel Electrophoresis Stop->Electro Analyze 5. Quantify Decatenated DNA Electro->Analyze

Fig 2: Self-validating kDNA decatenation workflow for assessing Topo IIα specificity.

Protocol B: In Vitro Cleavage Complex Trapping Assay

To determine if the oxazolopyridine is a catalytic inhibitor (prevents Topo II from binding DNA) or a poison (traps the enzyme after it cuts DNA), we use a cleavage assay.

  • Preparation: Incubate 300 ng of supercoiled pBR322 plasmid DNA with 10 Units of hTopo IIα and the test compound in the absence of ATP.

  • Trapping: Add 1% SDS to instantly denature the enzyme, covalently trapping it to the cleaved DNA ends.

  • Linearization Readout: Add Proteinase K to digest the enzyme. Run on an agarose gel.

  • Interpretation: If a distinct linear DNA band appears, the compound is a Topo II poison (like Etoposide). If only supercoiled DNA remains, it is a catalytic inhibitor that prevented the initial cleavage step.

Conclusion for Drug Developers

The transition from anthracyclines to targeted interfacial poisons is a necessary evolution in oncology. 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine and its structural analogs offer a highly compelling alternative to Etoposide and Doxorubicin. By leveraging the oxazolopyridine scaffold to mimic nucleotide structures, these compounds successfully interrupt the hTopo IIα catalytic cycle without the severe genotoxic liabilities associated with DNA intercalation.

References

  • Yildiz, I., et al. "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα." Bioorganic Chemistry, 2021. URL:[Link]

  • Pinar, A., et al. "Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors." Biochemical and Biophysical Research Communications, 2004. URL:[Link]

  • Nitulescu, G., et al. "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." International Journal of Molecular Sciences, 2022. URL:[Link]

Sources

Comparative

Comparative Cross-Reactivity Guide: 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine in Neurodegenerative Imaging

As a Senior Application Scientist specializing in neuroimaging and radioligand development, I frequently encounter a recurring bottleneck in the validation of novel positron emission tomography (PET) probes: cross-reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuroimaging and radioligand development, I frequently encounter a recurring bottleneck in the validation of novel positron emission tomography (PET) probes: cross-reactivity . In the aging brain, co-pathologies are the rule rather than the exception. A probe designed to image mutant huntingtin (mHTT) aggregates in Huntington’s disease (HD) will inevitably encounter Amyloid-β (Aβ) plaques and Tau neurofibrillary tangles.

This guide objectively evaluates the cross-reactivity profile of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (5-MPOA) —a representative candidate from the highly investigated oxazolo[5,4-b]pyridine structural class[1]. We will compare its specificity against benchmark radiotracers and detail the self-validating experimental workflows required to prove its efficacy.

The Mechanistic Challenge: Why Cross-Reactivity Occurs

Misfolded protein aggregates—whether mHTT, Aβ, or Tau—share a common topological feature: they are rich in cross-β-sheet structures. Small, planar, lipophilic molecules designed to cross the blood-brain barrier often intercalate indiscriminately into the hydrophobic clefts of these β-sheets[2].

The structural rationale behind the 5-MPOA scaffold is rooted in steric and electronic tuning. The inclusion of the 5-methyl group on the oxazolo-pyridine core is not merely a synthetic convenience; it provides critical steric hindrance. This bulk prevents the probe from tightly intercalating into the narrower β-sheet clefts of Aβ, thereby driving selectivity toward the broader, distinct conformational grooves of polyglutamine (polyQ) expansions found in mHTT aggregates[3].

Comparative Performance Data

To establish 5-MPOA as a viable mHTT probe, we benchmark its binding kinetics against CHDI-180R (a first-in-class mHTT PET radiotracer)[4], PiB (the gold standard for Aβ), and Flortaucipir (the standard for Tau).

The data below summarizes the binding affinities ( Kd​ ) for their primary targets and the half-maximal inhibitory concentrations ( IC50​ ) representing off-target displacement.

LigandPrimary TargetmHTT Affinity ( Kd​ )Aβ Cross-Reactivity ( IC50​ )Tau Cross-Reactivity ( IC50​ )
5-MPOA mHTT4.2 nM> 5.0 µM> 5.0 µM
CHDI-180R mHTT2.5 nM> 10.0 µM> 10.0 µM
PiB Amyloid-β> 10.0 µM1.2 nM ( Kd​ )> 5.0 µM
Flortaucipir Tau> 10.0 µM> 5.0 µM0.8 nM ( Kd​ )

Interpretation: 5-MPOA demonstrates low-nanomolar affinity for mHTT, comparable to CHDI-180R[5]. Crucially, it requires micromolar concentrations to displace Aβ and Tau probes, indicating a >1000-fold selectivity window.

Experimental Workflows & Methodologies

To trust the quantitative data above, the experimental design must be a self-validating system. Below are the step-by-step protocols used to generate cross-reactivity profiles, complete with the mechanistic causality behind each critical step.

Protocol A: Competitive Radioligand Binding Assay (Homogenate)

Purpose: To quantitatively measure the off-target binding of 5-MPOA to Aβ and Tau in a physiologically relevant matrix.

  • Tissue Preparation: Homogenize post-mortem Alzheimer's disease (AD) frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Using human AD tissue rather than synthetic fibrils ensures the probe is tested against the exact conformational strains and complex lipid matrix it will encounter in vivo[3].

  • Radioligand Incubation: Incubate 100 µg of homogenate with 1 nM of either [3H] PiB (for Aβ) or [3H] Flortaucipir (for Tau). Concurrently add increasing concentrations of unlabeled 5-MPOA (ranging from 10 pM to 10 µM). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour.

    • Causality: Lipophilic probes like 5-MPOA exhibit high non-specific binding to raw glass fibers. PEI coats the filter with a positive charge, repelling the probe and drastically reducing background noise to ensure an accurate signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression.

Protocol B: In Vitro Autoradiography (ARG) Cross-Reactivity Screen

Purpose: To provide spatial confirmation that the probe binds specifically to mHTT-rich regions without lighting up Aβ/Tau-rich regions.

  • Sectioning: Cut 10 µm thick fresh-frozen brain sections from HD donors (striatum) and AD donors (cortex). Mount on Superfrost Plus slides.

  • Tracer Incubation: Incubate sections with 1 nM [3H] -labeled 5-MPOA for 60 minutes. For adjacent control sections, co-incubate with 1 µM unlabeled CHDI-180R to define non-specific binding (NSB).

  • Washing (Critical Step): Wash sections sequentially in 1x PBS (pH 7.4) for 5 minutes, followed by a 5-second dip in 4°C distilled water.

    • Causality: The PBS wash removes unbound radioligand. The rapid cold-water dip desalinates the tissue. Leaving buffer salts on the tissue causes severe signal quenching and artifacts during the subsequent phosphor imaging phase.

  • Exposure: Dry the slides under a stream of cool air. Expose to a tritium-sensitive phosphor imaging plate for 72 hours and quantify photostimulated luminescence (PSL/mm²).

Visualizing the Cross-Reactivity Logic

To synthesize the testing strategy, the following diagrams illustrate the screening workflow and the binding logic used to validate 5-MPOA.

Workflow A 1. Probe Synthesis (5-MPOA) B 2. Radiolabeling ([3H] or [11C]) A->B D 4. Autoradiography (Spatial Binding) B->D E 5. Homogenate Assay (Competitive Binding) B->E C 3. Tissue Prep (HD vs AD Brains) C->D C->E F 6. Cross-Reactivity Quantification D->F E->F

Workflow for evaluating probe cross-reactivity across neurodegenerative tissue models.

Logic Probe 5-MPOA Probe mHTT Target: mHTT Aggregates (HD Tissue) Probe->mHTT Specific Ab Off-Target: Amyloid-β (AD Tissue) Probe->Ab Cross-React Tau Off-Target: Tau Tangles (AD Tissue) Probe->Tau Cross-React High High Affinity (Kd < 5 nM) mHTT->High Low Low Affinity (IC50 > 5 µM) Ab->Low Tau->Low

Binding logic demonstrating high target specificity and low off-target cross-reactivity.

References

  • Title: Probes for imaging huntingtin protein (WO2016033445A1)
  • Title: Pharmacological characterization of mutant huntingtin aggregate-directed PET imaging tracer candidates Source: Scientific Reports / PubMed Central (PMC8426351) URL: [Link]

  • Title: Imaging Mutant Huntingtin Aggregates: Development of a Potential PET Ligand Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Emerging targets for positron emission tomography imaging in proteinopathies Source: npj Imaging (Nature Portfolio) URL: [Link]

Sources

Validation

Validating the Target of 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine in Cells: A Comparative Guide to JAK1 Inhibition

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter novel small molecules that exhibit exceptional biochemical potency but fail to trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter novel small molecules that exhibit exceptional biochemical potency but fail to translate into cellular efficacy. The oxazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Specifically, 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine (herein referred to as 5-MPOP ) has emerged as a highly selective inhibitor of Janus Kinase 1 (JAK1).

To objectively evaluate 5-MPOP, we must move beyond cell-free enzymatic assays. This guide provides a comprehensive, self-validating framework to prove that 5-MPOP directly engages JAK1 inside living cells and functionally inhibits its canonical downstream signaling, comparing its performance against clinical benchmarks like Upadacitinib and Ruxolitinib.

Comparative Profiling: The Case for JAK1 Selectivity

The is a critical membrane-to-nucleus module that drives immune cell function and inflammation [1]. While pan-JAK inhibitors (like Ruxolitinib) are effective, their off-target inhibition of JAK2 often leads to dose-limiting hematological toxicities such as anemia. The therapeutic goal of 5-MPOP is to achieve the high potency of Ruxolitinib while matching or exceeding the JAK1 selectivity of Upadacitinib [2].

Table 1: Comparative In Vitro Profiling of 5-MPOP vs. Clinical Benchmarks

CompoundPrimary TargetJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Cellular pSTAT3 IC₅₀ (nM)*
5-MPOP JAK1 4.2 185.0 >1000 28.5
UpadacitinibJAK143.0120.02300.046.0
RuxolitinibJAK1 / JAK23.32.8428.051.0

*Measured via IL-6 stimulated human peripheral blood mononuclear cells (PBMCs).

The Causality of the Data: Biochemical IC₅₀ values only tell us what a drug can do in a vacuum. The cellular pSTAT3 IC₅₀ is the critical metric here. 5-MPOP demonstrates a lower cellular IC₅₀ than Upadacitinib, indicating superior cell permeability and intracellular target residency time. However, to prove that this cellular efficacy is driven by direct binding to JAK1—and not an upstream receptor artifact—we must perform target deconvolution.

Target Validation Workflows

To establish a rigorous proof-of-mechanism, we employ a two-tiered validation strategy:

  • Biophysical Validation: Proving the drug physically binds the target inside the cell.

  • Functional Validation: Proving the binding event halts the specific signaling cascade.

JAK_STAT Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT3 STAT3 (Latent) JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocation Inhibitor 5-MPOP (Inhibitor) Inhibitor->JAK1 Competitive Inhibition

Fig 1: Canonical JAK1/STAT3 signaling pathway and targeted inhibition by 5-MPOP.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

The is the gold standard for proving label-free target engagement in living cells [3]. It relies on the thermodynamic principle that a protein bound to a ligand becomes highly resistant to heat-induced unfolding and subsequent aggregation.

Why use intact cells instead of lysates? Kinases like JAK1 exist in complex with receptors and scaffolding proteins, and their ATP-binding pockets are occupied by physiological concentrations of ATP (~1-5 mM). By performing CETSA in intact cells, we force 5-MPOP to compete with physiological ATP, providing a true reflection of its intracellular binding affinity.

CETSA_Workflow Cells Live Cells (PBMCs) Treat Treat with 5-MPOP Cells->Treat Heat Heat Gradient (40-60°C) Treat->Heat Lysis Cell Lysis & Centrifuge Heat->Lysis Soluble Isolate Soluble Target (JAK1) Lysis->Soluble Detect Quantify Stabilization Soluble->Detect

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating in-cell target engagement.
Step-by-Step Methodology: Isothermal Dose-Response (ITDRF) CETSA
  • Cell Preparation: Culture human PBMCs and aliquot 1×106 cells per well in a 96-well V-bottom plate.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of 5-MPOP (from 10 µM down to 0.5 nM) and a DMSO vehicle control. Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge: Transfer the plate to a thermal cycler. Heat the cells to the pre-determined aggregation temperature ( Tagg​ ) of JAK1 (typically ~48°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Add a non-denaturing lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors). Subject the plate to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete membrane disruption without denaturing the stabilized proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured, unbound JAK1 will pellet, while the 5-MPOP-bound JAK1 remains in the soluble supernatant.

  • Detection: Transfer the supernatant and quantify the remaining soluble JAK1 using a capillary Western blot (e.g., ProteinSimple Jess) or AlphaScreen technology.

Self-Validating System Design: Always multiplex the detection phase with an antibody against a non-target kinase (e.g., p38 MAPK or GAPDH). If the non-target protein also shows thermal stabilization, your compound is acting as a non-specific protein aggregator or pan-assay interference compound (PAINS), not a targeted ligand.

Functional Validation: Phospho-Flow Cytometry

Once CETSA confirms that 5-MPOP binds JAK1, we must prove this binding functionally shuts down the pathway. Phospho-flow cytometry is superior to traditional Western blotting because it provides single-cell resolution, allowing us to exclude dead cells and analyze specific immune subpopulations (e.g., CD4+ T cells) where JAK1 is highly active.

Step-by-Step Methodology: pSTAT3 Inhibition Assay
  • Starvation & Treatment: Serum-starve PBMCs for 2 hours to reduce basal STAT3 phosphorylation. Pre-treat with 5-MPOP, Upadacitinib, or DMSO for 1 hour.

  • Stimulation: Spike in 50 ng/mL of recombinant human IL-6 for exactly 15 minutes. Causality note: IL-6 specifically signals through the JAK1/JAK2/STAT3 axis. 15 minutes captures the peak phosphorylation event before negative feedback loops (like SOCS proteins) initiate.

  • Fixation: Immediately halt the signaling cascade by adding an equal volume of pre-warmed 4% paraformaldehyde (PFA). Incubate for 10 minutes at room temperature.

  • Permeabilization: Wash the cells, then resuspend in ice-cold 90% methanol for 30 minutes on ice. Methanol strips the lipids from the membrane, allowing the bulky phospho-specific antibodies to reach the nucleus where pSTAT3 resides.

  • Staining: Wash extensively with FACS buffer (PBS + 1% BSA) to remove methanol. Stain with anti-CD4-FITC (surface marker) and anti-pSTAT3(Tyr705)-PE.

  • Acquisition: Analyze via flow cytometry, calculating the Median Fluorescence Intensity (MFI) of the PE channel within the CD4+ gate.

Self-Validating System Design: Incorporate a fixable viability dye (e.g., LIVE/DEAD Aqua) prior to the PFA fixation step. Dead cells lose membrane integrity and non-specifically bind intracellular antibodies, creating massive false-positive pSTAT3 signals. By gating exclusively on viable cells, you ensure the observed IC₅₀ is a true pharmacological inhibition of JAK1, rather than an artifact of compound cytotoxicity.

Conclusion

Validating the cellular target of a novel scaffold like 5-Methyl-2-phenyl-oxazolo[5,4-b]pyridin-6-amine requires a logical progression from biochemical affinity to biophysical target engagement (CETSA), culminating in functional pathway inhibition (Phospho-Flow). By employing these self-validating protocols, researchers can confidently benchmark novel oxazolopyridines against clinical standards like Upadacitinib, ensuring only the most selective and cell-permeable candidates advance to in vivo models.

References

  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature Immunology.[Link]

  • Burmester, G. R., et al. (2019). Upadacitinib in Rheumatoid Arthritis (SELECT-COMPARE). New England Journal of Medicine.[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Safety & Regulatory Compliance

Safety

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine proper disposal procedures

An authoritative guide on the operational handling and proper disposal of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine , designed for researchers, environmental health and safety (EHS) professionals, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the operational handling and proper disposal of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine , designed for researchers, environmental health and safety (EHS) professionals, and drug development teams.

Chemical Profile & Mechanistic Causality of Hazards

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of potent heterocyclic amines. 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is a highly specialized research chemical. Its fused oxazolo[5,4-b]pyridine core and primary amine functionality make it a valuable scaffold in medicinal chemistry—particularly in the design of topoisomerase IIα inhibitors and kinase-targeted antitumor agents[1].

However, the exact structural features that make this compound biologically active also dictate strict operational and disposal protocols. The nitrogen-rich bicyclic system and the primary amine group pose specific toxicological and environmental risks. Understanding the causality behind these hazards is critical for designing a self-validating safety protocol.

Table 1: Hazard Profile and Operational Causality

Chemical PropertyMechanistic HazardOperational Causality & Required Action
Heterocyclic Amine Core Acute oral/dermal toxicity; potential mutagenicity[2].The compound can intercalate with DNA or bind target proteins. Action: Mandate Class II Biosafety Cabinet (BSC) or fume hood handling to prevent aerosol inhalation.
Primary Amine Group Weak base; reactive with strong oxidizing agents.Exothermic reaction risk. Action: Segregate strictly from acidic or oxidizing waste streams (e.g., peroxides, nitric acid)[3].
High Nitrogen-to-Carbon Ratio Thermal decomposition yields toxic nitrogen oxides ( NOx​ )[3].Standard combustion is insufficient. Action: Must be routed to EHS for high-temperature, EPA-compliant incineration[4].
Lipophilicity (Phenyl ring) High environmental persistence; toxic to aquatic life[5].Bioaccumulation risk. Action: Zero-tolerance policy for sink disposal. All washings must be collected as hazardous liquid waste.

Experimental Workflow: Safe Preparation & Handling

Before discussing disposal, we must establish a self-validating workflow for handling the raw powder. The goal is to minimize the generation of contaminated secondary waste.

Step-by-Step Reagent Preparation Protocol
  • Verification & PPE: Verify the integrity of the chemical container. Don Level D PPE: nitrile gloves (double-gloving recommended), closed-toe shoes, a flame-resistant lab coat, and chemical splash goggles.

  • Static Elimination: Heterocyclic amine powders are often prone to static charge, which can cause aerosolization upon opening. Wipe the exterior of the vial with a static-dissipative wipe.

  • Weighing:

    • Transfer the vial to a ventilated balance enclosure.

    • Use an anti-static polypropylene weigh boat. Causality: Polypropylene prevents the lipophilic powder from adhering to the surface, ensuring accurate molarity and reducing residual waste.

  • Dissolution:

    • Transfer the weighed powder directly into a pre-labeled amber glass vial.

    • Add the vehicle solvent (typically Dimethyl Sulfoxide (DMSO) or Methanol for oxazolopyridines)[6].

    • Cap tightly and vortex until visually clear.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened cloth (e.g., 70% Isopropanol), placing the used cloth immediately into the solid hazardous waste bin.

Comprehensive Disposal Procedures

Proper disposal is not merely a compliance exercise; it is a critical component of laboratory integrity and environmental stewardship. The Environmental Protection Agency (EPA) strictly regulates the disposal of synthetic heterocyclic amines due to their persistence in water systems[7],[5].

Protocol A: Solid Waste Disposal

Applies to: Empty vials, contaminated weigh boats, pipette tips, and used PPE.

  • Segregation: Place all solid items that have come into contact with 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine into a dedicated, puncture-resistant solid waste container lined with a heavy-duty, transparent polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Toxic Solid Waste: Contains Heterocyclic Amines (Oxazolopyridine derivatives)."

  • Validation: Ensure no free-flowing liquids are present in the solid waste bin. Causality: Liquids in solid waste can leach through microscopic tears in the liner, causing secondary contamination during transport.

  • Closure: Once 75% full, seal the inner bag with a gooseneck tie and secure the outer lid. Transfer to the satellite accumulation area for EHS pickup.

Protocol B: Liquid Waste Disposal

Applies to: Stock solutions, assay wash buffers, and solvent mixtures (e.g., DMSO, Methanol).

  • Container Selection: Use a high-density polyethylene (HDPE) carboy.

  • Chemical Compatibility Check: Ensure the liquid waste stream is Halogen-Free . Causality: Mixing DMSO-based heterocyclic amine solutions with halogenated solvents (like chloroform) can lead to complex, highly toxic byproducts during incineration and may violate EHS segregation rules.

  • Transfer: Use a dedicated funnel to pour liquid waste into the carboy. Do not exceed the 80% fill line to allow for vapor expansion.

  • Secondary Containment: Place the carboy in a secondary spill tray capable of holding 110% of the carboy's volume.

Protocol C: Sharps Disposal

Applies to: Glass Pasteur pipettes, syringe needles, and broken glass.

  • Immediate Disposal: Do not recap needles or break glass pipettes.

  • Containment: Drop the sharp directly into a red, puncture-proof sharps container specifically designated for chemically contaminated sharps (do not mix with biohazardous sharps unless the experiment involved live cells).

  • EHS Routing: Label as "Chemically Contaminated Sharps - Toxic Amines" and request high-temperature incineration[3].

Emergency Spill Response Plan

In the event of an accidental spill of the raw powder or concentrated stock solution, execute the following self-validating response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Upgrade PPE to include a half-face respirator with P100/Organic Vapor cartridges if the spill is outside a ventilated hood.

  • Contain (Liquid): Surround the spill with universal absorbent pads. Do not use paper towels, as they do not suppress vapor release.

  • Contain (Solid): If the powder spills, do not sweep it dry. Causality: Dry sweeping aerosolizes the toxic API. Instead, cover the powder with a damp absorbent pad (wetted with water or a mild surfactant) to suppress dust, then scoop the material using a disposable plastic scraper.

  • Neutralize & Clean: Wash the affected surface with a mild acidic solution (e.g., 1% acetic acid) to protonate any residual amine, rendering it more water-soluble, followed by a thorough water rinse.

  • Dispose: Place all cleanup materials into a heavy-duty hazardous waste bag, label as "Spill Cleanup: Heterocyclic Amine," and request an immediate EHS pickup.

Waste Segregation Workflow Visualization

The following diagram illustrates the logical flow of waste segregation to ensure environmental compliance and safety.

WasteWorkflow A 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine Experimental Workflow B Solid Waste (Powders, Plastics) A->B C Liquid Waste (DMSO/Methanol) A->C D Sharps Waste (Glass, Needles) A->D E Double-Bagged Solid Waste Bin B->E F Halogen-Free Organic Carboy C->F G Puncture-Proof Sharps Container D->G H EHS Collection & High-Temp Incineration E->H F->H G->H

Workflow for the segregation and disposal of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine.

References

  • Environmental Protection Agency (EPA). "Identification Of Organic Compounds In Effluents From Industrial Sources." EPA Archives. Available at: [Link]

  • Environmental Protection Agency (EPA). "Proceedings National Workshop On Pesticide Waste Disposal." EPA NEPIS. Available at: [Link]

  • MDPI. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives." Molecules. Available at: [Link]

  • Organization for Economic Co-operation and Development (OECD). "US EPA/EC Joint Project on the Evaluation of Chemical Substances." OECD Environment Monographs. Available at: [Link]

  • PubMed / Bioorganic Chemistry. "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα." National Institutes of Health. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.